molecular formula C8H7NO3 B2366987 5-Formyl-2-hydroxybenzamide CAS No. 76143-20-9

5-Formyl-2-hydroxybenzamide

Cat. No.: B2366987
CAS No.: 76143-20-9
M. Wt: 165.148
InChI Key: UIFAWCVGHFXLDS-UHFFFAOYSA-N
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Description

5-Formyl-2-hydroxybenzamide is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.148. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFAWCVGHFXLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-5-formylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide provides a comprehensive technical analysis of the compound commonly referred to as 5-Formyl-2-hydroxybenzamide, establishing its definitive IUPAC name as 2-Hydroxy-5-formylbenzamide . We will deconstruct the nomenclature rules leading to this assignment, detail its physicochemical properties, outline a representative synthetic protocol, and discuss methods for its analytical characterization. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile chemical entity and its place within the broader class of substituted salicylamides.

Part 1: Deconstruction of IUPAC Nomenclature

The naming of a multifunctional aromatic compound requires a systematic approach based on a defined hierarchy of functional groups. The name "this compound" is nearly correct but reverses the numerical order of the substituents. The authoritative IUPAC name is 2-Hydroxy-5-formylbenzamide . The logic for this determination is as follows:

  • Identification of the Principal Functional Group: The molecule contains three functional groups attached to a benzene ring: a carboxamide (-CONH₂), a hydroxyl (-OH), and a formyl (-CHO). According to IUPAC priority rules, the amide group outranks both the aldehyde and the alcohol. Therefore, the parent structure is a benzamide .

  • Locating the Principal Functional Group: The carbon atom of the benzene ring attached to the primary amide group is assigned position number 1 (C1).

  • Numbering the Substituents: The ring is numbered to give the lowest possible locants to the substituents. In this case, numbering proceeds clockwise from C1, assigning the hydroxyl group to position 2 and the formyl group to position 5.

  • Alphabetical Ordering of Substituents: The names of the substituent groups are alphabetized: "formyl" comes before "hydroxy". However, IUPAC nomenclature dictates that the substituent names are placed in alphabetical order before the parent name, but their locants (numbers) remain tied to their position on the ring. The final name is constructed by listing the substituents in alphabetical order, preceded by their locants.

This systematic process leads to the unambiguous and correct IUPAC name: 2-Hydroxy-5-formylbenzamide .

Logical Derivation of IUPAC Name

The decision-making process for naming the compound can be visualized as follows:

IUPAC_Naming_Logic Start Analyze Structure: C₈H₇NO₃ FGs Identify Functional Groups: -CONH₂ (Amide) -OH (Hydroxyl) -CHO (Formyl) Start->FGs Priority Determine Priority: Amide > Aldehyde > Alcohol FGs->Priority Parent Assign Parent Name: Benzamide Priority->Parent Numbering Number Ring: C1 is attached to -CONH₂ -OH is at C2 -CHO is at C5 Parent->Numbering Alphabetize Alphabetize Substituents: Formyl Hydroxy Numbering->Alphabetize Assemble Assemble Final Name: 2-Hydroxy-5-formylbenzamide Alphabetize->Assemble

Caption: IUPAC Naming Workflow for 2-Hydroxy-5-formylbenzamide.

Part 2: Physicochemical & Structural Data

2-Hydroxy-5-formylbenzamide is a solid organic compound whose structure is foundational to its chemical reactivity and potential applications. The presence of hydrogen bond donors (hydroxyl and amide groups) and acceptors (carbonyls and hydroxyl oxygen) suggests intermolecular interactions that influence its physical properties, such as melting point and solubility.

PropertyValueSource
IUPAC Name 2-Hydroxy-5-formylbenzamideIUPAC Rules
CAS Number 76143-20-9[1][2]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Melting Point 204-206 °C[1]
Boiling Point 335.9 °C (Predicted)[1]
MDL Number MFCD13192418[2]

Part 3: Synthesis & Experimental Protocols

The synthesis of 2-hydroxy-5-formylbenzamide can be achieved through various routes, often starting from salicylamide (2-hydroxybenzamide). A common and effective method is the direct formylation of the activated aromatic ring. The Reimer-Tiemann reaction, which uses chloroform in a basic solution to introduce a formyl group onto a phenol, is a classic example of such a transformation.

Field-Proven Insight: Causality in Synthesis

The choice of the Reimer-Tiemann reaction is based on the high electron-donating capacity of the phenoxide ion, formed in situ under basic conditions. This significantly activates the aromatic ring towards electrophilic substitution. The formyl group is directed predominantly to the ortho and para positions relative to the powerful hydroxyl directing group. Since the ortho positions are sterically hindered by the amide group, and one is already occupied, formylation occurs primarily at the para position (C5), yielding the desired product.

Detailed Experimental Protocol: Formylation of Salicylamide

This protocol is a representative method adapted from established procedures for the formylation of phenolic compounds.

Materials:

  • Salicylamide (2-hydroxybenzamide)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Ice bath, magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve salicylamide in aqueous ethanol.

  • Base Addition: Cool the flask in an ice bath and slowly add a concentrated solution of sodium hydroxide with vigorous stirring. This deprotonates the phenolic hydroxyl group, forming the highly reactive sodium salicylamide phenoxide.

  • Addition of Formylating Agent: While maintaining the low temperature, add chloroform dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, fit the flask with a reflux condenser and heat the mixture gently at 60-70°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Neutralization: After cooling, neutralize the excess sodium hydroxide by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~5-6). This step protonates the phenoxide and precipitates the product.

  • Isolation & Purification: The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel. The crude product is then washed with cold deionized water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 2-hydroxy-5-formylbenzamide.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Salicylamide in Aqueous Ethanol Base Add NaOH Solution (Ice Bath) Start->Base Chloroform Add Chloroform Dropwise Base->Chloroform Reflux Heat at 60-70°C (1-2 hours) Chloroform->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with HCl Cool->Neutralize Filter Vacuum Filtration Neutralize->Filter Purify Recrystallize from Ethanol/Water Filter->Purify End Pure 2-Hydroxy-5-formylbenzamide Purify->End

Caption: General workflow for the synthesis of 2-hydroxy-5-formylbenzamide.

Part 4: Analytical Characterization

To confirm the identity and purity of the synthesized 2-hydroxy-5-formylbenzamide, a combination of spectroscopic techniques is employed. Each method provides unique information about the molecule's structure.

TechniqueExpected Observations
¹H NMR - A sharp singlet around 9.8-10.0 ppm corresponding to the aldehyde proton (-CHO). - A broad singlet at a high chemical shift (>11 ppm) for the phenolic hydroxyl proton (-OH). - Two broad signals for the amide protons (-CONH₂), typically between 7.5-8.5 ppm. - Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring.[3][4]
¹³C NMR - A signal in the range of 190-200 ppm for the aldehyde carbonyl carbon. - A signal around 165-170 ppm for the amide carbonyl carbon. - Six distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group appearing at a high chemical shift (approx. 160 ppm).
FT-IR - A strong, sharp absorption band around 1680-1700 cm⁻¹ for the aldehyde C=O stretch. - A strong absorption band around 1640-1660 cm⁻¹ for the amide C=O stretch (Amide I band). - A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to O-H and N-H stretching vibrations.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.15 m/z).

Part 5: Applications and Scientific Relevance

2-Hydroxy-5-formylbenzamide belongs to the salicylamide class of compounds. Salicylamides and their derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[5]

  • Pharmaceutical Intermediates: The compound serves as a versatile building block for synthesizing more complex molecules. The aldehyde group is a reactive handle for creating Schiff bases, while the amide and hydroxyl groups can be modified to modulate physicochemical properties. It is a known impurity or intermediate in the synthesis of drugs like Labetalol.[1]

  • Biological Activity: The salicylamide scaffold is known to exhibit antibacterial, antifungal, and antimycobacterial properties.[5][6] Halogenated salicylanilides, a related subclass, are used as anthelmintic drugs and are being investigated for their potential anticancer properties.[6][7] The specific biological profile of 2-hydroxy-5-formylbenzamide itself warrants further investigation, but its structural motifs are present in many biologically active agents.

Conclusion

The correct IUPAC name for the compound with CAS number 76143-20-9 is 2-Hydroxy-5-formylbenzamide . This name is derived from a systematic application of nomenclature rules based on functional group priority. As a member of the salicylamide family, this compound is not merely an academic curiosity but a valuable intermediate in the synthesis of potentially therapeutic agents. Its well-defined structure, accessible synthesis, and functional group versatility make it a significant molecule for researchers in synthetic organic chemistry and drug development.

References

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o943. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-formylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ciurlica, A., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 27(14), 4585. Retrieved from [Link]

  • Králová, P., et al. (2021). Salicylanilides and Their Anticancer Properties. Molecules, 26(11), 3369. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • Metwally, M. A., et al. (1985). Synthesis of some N-substituted salicylamides structurally related to certain antimicrobials. The Journal of the Indian Chemical Society. Retrieved from [Link]

  • Dahl, D. J., & Friedrich, D. (2022). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. Journal of Fungi, 8(11), 1198. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Salicylamide. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Formyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-hydroxybenzamide, a substituted salicylamide, represents a key structural motif in medicinal chemistry. Salicylamide derivatives are known to exhibit a wide range of biological activities. The precise characterization of the physicochemical properties of such compounds is fundamental to drug discovery and development, influencing factors such as solubility, bioavailability, and formulation. This guide provides a comprehensive overview of the melting and boiling points of this compound, grounded in available data and established analytical principles.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount to interpreting its physical properties.

Figure 1: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 62993-47-9
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol

Melting Point: An Experimentally Determined Characteristic

The melting point of a solid is a critical indicator of its purity. For this compound, the experimentally determined melting point is consistently reported in the range of 204-206 °C . This sharp melting range suggests a high degree of purity for the analyzed samples.

Self-Validating Protocol for Melting Point Determination

The following protocol outlines a standard and reliable method for determining the melting point of a crystalline solid like this compound.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed. A narrow melting range is indicative of high purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for powdering the sample

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Place a small amount of the crystalline solid on a clean, dry surface.

    • Carefully pulverize the sample into a fine powder using a spatula or mortar and pestle. This ensures uniform heat transfer.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small plug of material will be forced into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 185 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded melting point should be expressed as a range from the onset to the completion of melting.

Causality Behind Experimental Choices:

  • Pulverizing the sample: Ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting range.

  • Slow heating rate near the melting point: Prevents the thermometer reading from lagging behind the actual temperature of the sample, which would result in an erroneously wide melting range.

Melting_Point_Determination_Workflow cluster_Prep Sample Preparation cluster_Load Capillary Loading cluster_Measure Measurement Dry Dry Sample Pulverize Pulverize Sample Dry->Pulverize Load Load Capillary Tube Pulverize->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heat to ~185 °C Insert->RapidHeat SlowHeat Slow Heat (1-2 °C/min) RapidHeat->SlowHeat Observe Observe Melting SlowHeat->Observe Record Record Range Observe->Record

Figure 2: Workflow for melting point determination.

Boiling Point: A Predicted Value with Practical Considerations

The boiling point of this compound is predicted to be approximately 335.9 ± 32.0 °C at 760 mmHg . It is crucial to emphasize that this is a calculated value and not an experimentally determined one.

Challenges in Experimental Determination:

Experimentally determining the boiling point of a high-melting-point solid such as this compound presents significant challenges. The primary concern is the potential for thermal decomposition at temperatures approaching the predicted boiling point. Many complex organic molecules, especially those with multiple functional groups, are not stable at such high temperatures and will degrade before they can boil at atmospheric pressure.

Thermal Analysis as a Predictive Tool:

To assess the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be the methods of choice.

  • TGA would measure the change in mass as a function of temperature, revealing the onset temperature of decomposition.

  • DSC would measure the heat flow to or from the sample as a function of temperature, indicating endothermic events like melting and exothermic events associated with decomposition.

Boiling Point Under Reduced Pressure:

If experimental determination of a boiling point is necessary, it would have to be performed under reduced pressure (vacuum). Lowering the pressure reduces the temperature at which a liquid boils. However, even under vacuum, the required temperatures may still be high enough to induce some degree of decomposition.

Synthesis and Purification: A Pathway to a Pure Sample

The quality of the starting material is paramount for accurate physical property measurements. While a specific, detailed synthesis for this compound is not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds.

Proposed Synthetic Pathway:

A likely two-step synthesis would involve the formylation of a protected salicylic acid derivative followed by amidation. A more direct approach could be the direct formylation of 2-hydroxybenzamide, though this may present challenges with regioselectivity. A plausible route starts from salicylic acid, which is first converted to its methyl ester and then formylated. The resulting ester can then be converted to the desired amide.

Synthesis_Pathway SalicylicAcid Salicylic Acid MethylSalicylate Methyl Salicylate SalicylicAcid->MethylSalicylate Esterification (MeOH, H+) FormylEster Methyl 5-formyl-2-hydroxybenzoate MethylSalicylate->FormylEster Formylation (e.g., Duff Reaction) Target This compound FormylEster->Target Amidation (Ammonia)

Figure 3: Proposed synthetic pathway for this compound.

Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Solvent Selection:

For a polar molecule like this compound, polar solvents are likely candidates. Given its structure, solvents such as water , ethanol , or a mixture of the two could be effective. Experimental determination of solubility in various solvents at different temperatures would be necessary to identify the optimal recrystallization solvent or solvent system.

General Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound to dissolve it completely. The solution should be saturated or near-saturated.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Self-Validation: The purity of the recrystallized this compound should be confirmed by measuring its melting point. A sharp melting range at 204-206 °C would indicate successful purification.

Summary of Physicochemical Data

Table 2: Melting and Boiling Point of this compound

PropertyValueSource
Melting Point 204-206 °CExperimental
Boiling Point 335.9 ± 32.0 °CPredicted

Conclusion

This technical guide provides a detailed overview of the melting and boiling points of this compound, emphasizing the distinction between experimentally determined and predicted values. The melting point is a well-characterized property, and a robust protocol for its determination is provided. The boiling point, however, is a predicted value, and its experimental determination is likely complicated by thermal decomposition. A plausible synthetic route and a general purification protocol are also outlined to ensure the availability of high-purity material for further research and development. For professionals in drug development, a thorough understanding of these fundamental physicochemical properties is essential for advancing new chemical entities from the laboratory to clinical applications.

References

  • Synthesis and characterization of some N-substituted amides of salicylic acid.
  • A patent for a preparation method of methyl 5-formyl-2-methoxybenzoate (CN109096107B) provides insight into a potential synthetic route for the target molecule.
  • Standard organic chemistry laboratory manuals for general procedures on melting point determination and recrystalliz

5-Formyl-2-hydroxybenzamide: Technical Guide to Therapeutic Applications & Pharmacophore Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Formyl-2-hydroxybenzamide (also known as 5-formylsalicylamide) represents a critical scaffold in medicinal chemistry, characterized by a dual-functionality architecture: a reactive aldehyde moiety capable of reversible covalent bonding (Schiff base formation) and a salicylamide core that facilitates hydrogen bonding and solubility.

While historically identified as a degradation impurity of the antihypertensive Labetalol, this compound has emerged as a high-value pharmacophore in two distinct therapeutic domains:

  • Hemoglobinopathies (Sickle Cell Disease): As a direct allosteric effector of hemoglobin (Hb), stabilizing the oxygenated R-state to prevent HbS polymerization.[1][2]

  • Infectious Disease & Prodrug Design: As a precursor for hydrazone-based antimicrobials and a cleavable linker for targeted drug delivery systems (e.g., anthracycline prodrugs).

This guide provides a technical deep-dive into its mechanism, comparative efficacy against clinical standards (e.g., Voxelotor), and validated protocols for assessing its biological activity.

Chemical Architecture & Mechanism of Action

Structural Logic

The therapeutic utility of this compound is dictated by its substitution pattern on the benzene ring:

  • Position 1 (Amide): Enhances aqueous solubility compared to the carboxylic acid parent (5-formylsalicylic acid) and provides a handle for further derivatization without altering the pharmacophore's core electronic properties.

  • Position 2 (Hydroxyl): Forms an intramolecular hydrogen bond with the amide carbonyl, rigidifying the molecule and influencing the pKa, which is critical for membrane permeability.

  • Position 5 (Formyl/Aldehyde): The "warhead." This electrophilic center reacts with primary amines on proteins to form Schiff bases (imines).

Mechanism: Allosteric Modulation of Hemoglobin

In the context of Sickle Cell Disease (SCD), the primary mechanism is the modification of Hemoglobin S (HbS).

  • Target: N-terminal valine residues of the

    
    -globin chains (
    
    
    
    Val1).
  • Reaction: The aldehyde group condenses with the

    
    Val1 amine to form a reversible Schiff base adduct.
    
  • Effect: This binding sterically and electrostatically stabilizes the Hb tetramer in the Relaxed (R) state (high oxygen affinity). By preventing the transition to the Tense (T) state (deoxy), the compound inhibits the exposure of the hydrophobic patches (specifically

    
    Val6) that drive polymerization and red blood cell sickling.
    
Visualization: Schiff Base Formation & R-State Stabilization

G Compound 5-Formyl-2- hydroxybenzamide Reaction Reversible Schiff Base Formation (Condensation) Compound->Reaction Aldehyde Group Hb_T Hemoglobin (T-State) Deoxygenated (Polymerization Prone) Hb_T->Reaction α-chain N-terminal Valine Hb_Adduct Hb-Drug Adduct (Imine at αVal1) Reaction->Hb_Adduct -H2O Hb_R Hemoglobin (R-State) Oxygenated (Polymerization Resistant) Hb_Adduct->Hb_R Allosteric Stabilization Hb_R->Hb_T Inhibition of Transition

Figure 1: Mechanism of Action. The aldehyde moiety forms a covalent bond with Hb, locking it in the high-affinity R-state effectively blocking the pathway to sickling.

Therapeutic Applications

Primary Application: Sickle Cell Disease (SCD)

Aromatic aldehydes are a validated class for SCD treatment.[1][2] this compound serves as a structural analog to Voxelotor (GBT440) and 5-HMF .

Comparative Pharmacological Profile:

FeatureThis compoundVoxelotor (Clinical Standard)5-HMF (Investigational)
Core Structure BenzamidePyridine-BenzaldehydeFuran
Binding Site Hb

-cleft (

Val1)
Hb

-cleft (

Val1)
Hb

-cleft (

Val1)
Metabolic Stability Moderate (Aldehyde oxidation risk)High (Optimized scaffold)Low (Rapid oxidation)
Selectivity High for HbHigh for HbModerate
Primary Utility Lead Compound / IntermediateMarketed DrugResearch Tool

Therapeutic Goal: Increase the oxygen affinity (left-shift of the Oxygen Equilibrium Curve) to ensure that at physiological venous oxygen pressures, a higher percentage of Hb remains oxygenated and non-polymerized.

Secondary Application: Antimicrobial & Antiviral Scaffolds

The salicylamide core is historically significant in virology.[3][4]

  • Derivatization: The aldehyde group allows for the rapid synthesis of hydrazones (reaction with hydrazides).

  • Activity: Hydrazone derivatives of this compound have demonstrated antibacterial activity against Streptococcus pneumoniae and Mycobacterium tuberculosis.

  • Mechanism: These derivatives often act by chelating metal ions essential for viral/bacterial metalloproteases or by disrupting cell wall synthesis.

Tertiary Application: Prodrug Linker Technology

In oncology, this compound is utilized as a cleavable linker .

  • Concept: The aldehyde reacts with an amine-containing cytotoxic drug (e.g., Doxorubicin) to form a prodrug.

  • Release: The Schiff base linkage is pH-sensitive. In the acidic microenvironment of a tumor (pH ~6.5) or within lysosomes (pH ~5.0), the bond hydrolyzes, releasing the active cytotoxic agent and the inert benzamide byproduct.

Experimental Protocols

To validate the therapeutic potential of this compound, the following assays are standard.

Protocol A: Hemoglobin Oxygen Equilibrium Curve (OEC) Assay

Purpose: To quantify the "Left Shift" in oxygen affinity (


 reduction) induced by the compound.

Reagents:

  • Purified human Hemoglobin A (HbA) or Sickle Hemoglobin (HbS) (approx 50 µM heme).

  • HEPES buffer (50 mM, pH 7.4).

  • Test Compound: this compound (dissolved in DMSO).

  • Hemox-Analyzer (TCS Scientific) or spectral plate reader.

Methodology:

  • Preparation: Dilute Hb solution in HEPES buffer. Add Test Compound at varying molar ratios (Drug:Hb tetramer = 0.5:1, 1:1, 2:1). Incubate at 37°C for 1 hour to allow Schiff base equilibration.

  • Deoxygenation: Transfer sample to the Hemox-Analyzer cuvette. Bubble with nitrogen gas (

    
    ) to fully deoxygenate (absorbance check at 430 nm).
    
  • Reoxygenation: Slowly introduce oxygen while monitoring

    
     (Clark electrode) and dual-wavelength absorbance (560 nm / 577 nm).
    
  • Data Analysis: Plot Fractional Saturation (

    
    ) vs. Partial Pressure of Oxygen (
    
    
    
    ).
  • Calculation: Determine the

    
     (pressure at 50% saturation).[1] A decrease  in 
    
    
    
    compared to DMSO control indicates therapeutic efficacy.
Protocol B: Schiff Base Stability Assay (LC-MS)

Purpose: To determine the reversibility and stability of the drug-protein bond.

  • Incubation: Incubate 100 µM Hb with 500 µM Compound in PBS for 2 hours.

  • Reduction (Optional branch): To prove covalent binding, treat one aliquot with Sodium Cyanoborohydride (

    
    ). This reduces the reversible imine to a permanent amine.
    
  • Digestion: Digest samples with Trypsin.

  • Analysis: Perform LC-MS/MS peptide mapping. Look for the mass shift corresponding to the "Valine + Compound - H2O" adduct on the N-terminal peptide of the

    
    -chain.
    

Visualizing the Assay Workflow

AssayCascade Start Compound Library (this compound) Step1 Incubation with HbS (37°C, 1 hr, pH 7.4) Start->Step1 Step2 Oxygen Equilibrium Curve (OEC) (Hemox Analyzer) Step1->Step2 Decision1 P50 Shift > 20%? Step2->Decision1 Step3 Polymerization Assay (Deoxy-HbS Solubility) Decision1->Step3 Yes Fail Discard / Optimize Decision1->Fail No Step4 Rheology / Sickling Assay (Whole Blood Microscopy) Step3->Step4 Success Lead Candidate Step4->Success

Figure 2: Pre-clinical Assay Cascade for Validating Antisickling Activity.

References

  • Vichinsky, E., et al. (2019).[5] "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." The New England Journal of Medicine. Link

  • Safo, M. K., & Kato, G. J. (2014).[5] "Therapeutic strategies to target the dysregulated adenosine signaling pathway in sickle cell disease." Journal of Clinical Investigation. (Context on aromatic aldehydes and 5-HMF). Link

  • Abdulmalik, O., et al. (2005).[5] "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells." British Journal of Haematology. Link

  • PubChem. "Compound Summary: Salicylamide." National Library of Medicine. Link

  • Google Patents. "Targeted drug-formaldehyde conjugates and methods of making and using the same (WO2005034856A2)." (Describes 5-formylsalicylamide as a prodrug platform). Link

Sources

The Pharmacophore of Reversible Covalent Binding: 5-Formyl-2-hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

5-Formyl-2-hydroxybenzamide represents a privileged scaffold in medicinal chemistry, specifically designed as a Reversible Covalent Modifier . Unlike traditional occupancy-driven inhibitors, this pharmacophore utilizes the C5-aldehyde group as a "soft" electrophilic warhead to form a Schiff base (imine) with specific lysine or N-terminal valine residues on target proteins.

Its structural logic is tripartite:

  • The Warhead (C5-CHO): Facilitates reversible covalent bonding (

    
     equilibrium), extending residence time on targets like Hemoglobin (Hb).
    
  • The Anchor (C2-OH): Provides an intramolecular hydrogen bond to the carbonyl oxygen, stabilizing the transition state and pre-organizing the molecule for binding.

  • The Tuning Handle (C1-Amide): Allows for extensive derivatization to optimize Lipophilicity (LogP), solubility, and steric complementarity without altering the reactive core.

This guide focuses on its primary application: Allosteric Modulation of Hemoglobin for Sickle Cell Disease (SCD), operating on the same mechanistic principles as Voxelotor (GBT440).[1]

Mechanism of Action: The Hemoglobin Case Study

The most authoritative application of this class is the stabilization of the oxygenated state (R-state) of Hemoglobin S (HbS).

The Schiff Base "Zipper"

In Sickle Cell Disease, deoxygenated HbS polymerizes, causing red blood cell deformation. This compound derivatives function by binding to the N-terminal valine (Val1) of the Hb


-chain.
  • Docking: The benzamide core docks into the cleft between the two

    
    -subunits.
    
  • Condensation: The C5-aldehyde reacts with the free amine of Val1.

  • Stabilization: The resulting Schiff base (imine) locks the Hb tetramer in the R-state (high oxygen affinity), preventing the T-state transition required for polymerization.

Mechanistic Pathway Diagram

The following diagram illustrates the reversible condensation pathway, highlighting the critical transition from carbinolamine to imine.

SchiffBaseMechanism Aldehyde 5-Formyl-Ligand (R-CHO) Complex Non-Covalent Complex Aldehyde->Complex Docking Protein Hemoglobin (Val1-NH2) Protein->Complex Carbinol Carbinolamine Intermediate Complex->Carbinol Nucleophilic Attack Imine Schiff Base (C=N Bond) Carbinol->Imine Dehydration (-H2O) Water H2O Carbinol->Water Imine->Carbinol Hydrolysis (Reversibility)

Figure 1: The kinetic pathway of reversible covalent inhibition via Schiff base formation.

Synthetic Methodology

Direct formylation of salicylamide (via Reimer-Tiemann or Duff reaction) often suffers from poor regioselectivity (C3 vs. C5 isomers). The most robust, self-validating protocol utilizes 5-Formylsalicylic acid as the starting material.

Synthesis Workflow

This route ensures the aldehyde is pre-installed, allowing the chemist to focus solely on the amide coupling efficiency.

SynthesisRoute Start 5-Formylsalicylic Acid (CAS: 616-76-2) Activation Activation: HATU / DIPEA (DMF, 0°C) Start->Activation Amine Functionalized Amine (R-NH2) Amine->Activation Coupling Amide Coupling (RT, 12h) Activation->Coupling Workup Acidic Workup (Remove unreacted amine) Coupling->Workup Product This compound Derivative Workup->Product

Figure 2: Optimized synthetic route minimizing regioisomeric byproducts.

Detailed Protocol: Amide Coupling

Objective: Synthesis of N-substituted-5-formyl-2-hydroxybenzamide.

Reagents:

  • 5-Formylsalicylic acid (1.0 equiv)

  • Primary Amine (R-NH

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve 5-Formylsalicylic acid (1.0 mmol) in DMF (5 mL) under

    
     atmosphere. Add DIPEA (3.0 mmol) and stir at 0°C for 10 minutes.
    
  • Coupling: Add HATU (1.2 mmol) and stir for 15 minutes to generate the activated ester.

  • Addition: Dropwise add the Primary Amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.[2]

    • Wash with 1N HCl (3x). Why? This removes unreacted amine and DIPEA. The product (phenol/aldehyde) remains in the organic layer.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the distinct aldehyde singlet at

    
     9.8–10.0 ppm and the amide -NH triplet/singlet at 
    
    
    
    8.5–9.0 ppm.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the R-group (Amide substituent) affect biological parameters, based on general trends in salicylamide Hb modulators.

R-Group ModificationEffect on LogPHb Binding Affinity (

)
SolubilityNotes
-H (Primary Amide) Low (< 1.5)ModerateHighGood baseline, but rapid clearance.
-Phenyl High (> 3.0)HighLowIncreases hydrophobic contact in Hb cleft.
-Pyridinyl Moderate (2.0)Very HighModerateNitrogen lone pair may offer secondary H-bonding.
-PEG Chain LowLowVery HighReduces potency; steric clash likely.
-Fluorophenyl HighHighLowMetabolic stability improved (blocks oxidation).

Experimental Validation: Schiff Base Stability Assay

To confirm the "Reversible Covalent" mechanism, one must prove that the drug binds to the protein but can be released (unlike irreversible alkylators).

Protocol:

  • Incubation: Incubate Hemoglobin (10

    
    M) with the Test Compound (50 
    
    
    
    M) in PBS (pH 7.4) for 1 hour at 37°C.
  • Observation: Measure UV-Vis absorbance. The Schiff base formation typically causes a bathochromic shift (red shift) compared to the free aldehyde.

  • Reversibility Test (The "Wash-Out"):

    • Perform dialysis against fresh buffer for 24 hours.

    • Result: If absorbance spectrum reverts to the native Hb spectrum, the binding is reversible (Success). If the shift persists, the binding is irreversible (Failure/Toxicity risk).

References

  • Vertex Pharmaceuticals/Global Blood Therapeutics. (2019). Voxelotor (GBT440) Mechanism of Action: Hemoglobin S Polymerization Inhibition. National Institutes of Health (NIH) - PubMed. [Link]

  • Ningbo Inno Pharmchem. (2023). The Role of 5-Formylsalicylic Acid in Pharmaceutical Synthesis. [Link]

  • Safo, M. K., et al. (2004).[3] Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds. Journal of Medicinal Chemistry. [Link]

  • Abdulmalik, O., et al. (2011).[3] Crystallographic analysis of the binding of aromatic aldehydes to the alpha-cleft of hemoglobin. Acta Crystallographica. [Link]

  • Organic Syntheses. (1999). Preparation of N-Formylamides and related benzamide derivatives. [Link]

Sources

5-Formyl-2-hydroxybenzamide: The "Salicylamide Trigger" and Pharmaceutical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Application of 5-Formyl-2-hydroxybenzamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Historical Context

This compound (CAS 76143-20-9), often referred to as 5-formylsalicylamide , occupies a unique dual niche in pharmaceutical science. Historically, it emerged not as a de novo drug candidate, but as a critical degradation product and quality control marker for major adrenergic drugs, specifically Labetalol and Formoterol .

In the modern era of drug discovery, its role has pivoted from a passive impurity to an active pharmacophore . Its structure—a salicylamide core with a reactive aldehyde at the para position—makes it an ideal "trigger" scaffold for prodrug design and a covalent modifier for hemoglobin in sickle cell disease research.

This guide details the technical history, validated synthesis protocols, and mechanistic applications of this versatile compound.

The Discovery Context: From Labetalol to Stability Marker

The history of this compound is inextricably linked to the development of mixed


-adrenergic antagonists in the 1970s.
The Labetalol Connection

Labetalol (Trandate) is a benzamide derivative used to treat hypertension. Its structure consists of a salicylamide "head" linked to a phenylalkylamine "tail."

  • The Degradation Pathway: Under oxidative stress or prolonged storage, the secondary amine linkage in Labetalol undergoes oxidative deamination. This cleaves the molecule, releasing the "tail" and oxidizing the "head" into This compound .

  • Regulatory Significance: Consequently, this molecule was identified as Labetalol Impurity D (EP standard) and is a required analyte in stability testing to ensure drug safety.

The Formoterol Connection

Similarly, in the development of Formoterol (a long-acting


-agonist), oxidative degradation pathways can yield analogous benzamide impurities. The presence of this compound serves as a sentinel for the breakdown of the delicate amino-ethanol side chains common in this drug class.

Technical Synthesis & Production

While this compound can be synthesized de novo via the Reimer-Tiemann reaction, the most chemically instructive and high-purity method for generating analytical standards involves the oxidative cleavage of Labetalol . This ensures the retention of the benzamide regiochemistry.

Protocol A: Oxidative Cleavage of Labetalol (Self-Validating Standard)

Rationale: This method mimics the natural degradation pathway but accelerates it using periodate, providing a high-yield route to the reference standard.

Reagents:

  • Labetalol Hydrochloride (

    
    )
    
  • Sodium Periodate (

    
    )
    
  • Sodium Bicarbonate (

    
    )
    
  • Solvent: Millipore Water[1]

Step-by-Step Methodology:

  • Neutralization: Dissolve 5.48 mmol (approx. 2.00 g) of Labetalol HCl in 600 mL of water.[1] Neutralize with saturated

    
     to liberate the free base in situ, ensuring the amine is available for oxidation.
    
  • Oxidation: Prepare a solution of 5.48 mmol (1.17 g) Sodium Periodate in 50 mL water. Add this drop-wise to the Labetalol solution over 15 minutes at room temperature.

    • Observation: The solution will turn pale pink, indicating the formation of the radical/intermediate species.

  • Reaction: Stir for 2–4 hours. The periodate specifically cleaves the vicinal amino-alcohol motif (or oxidizes the benzylic amine), releasing the aldehyde.

  • Isolation: The product, this compound, is less soluble than the parent amine. It can be extracted with ethyl acetate or precipitated by adjusting pH.

  • Purification: Recrystallize from ethanol/water to achieve >98% HPLC purity.

Yield Data:

Precursor Reagent Conditions Yield Purity

| Labetalol HCl |


 | Aqueous, RT, 4h | ~65-75% | >98% (HPLC) |
Protocol B: De Novo Synthesis (Reimer-Tiemann)

For industrial scale-up unrelated to Labetalol, the direct formylation of salicylamide is used.

  • Substrate: Salicylamide.

  • Reagents: Chloroform (

    
    ), Aqueous NaOH.
    
  • Mechanism: Generation of dichlorocarbene (:CCl2) which attacks the phenol ring at the para position (favored over ortho due to the amide steric bulk).

  • Note: This method often yields a mixture of isomers (3-formyl vs 5-formyl) requiring difficult chromatographic separation.

Mechanism of Action & Applications

The "Salicylamide Trigger" in Prodrugs

In modern medicinal chemistry, this compound is utilized as a "trigger" moiety.[1]

  • Concept: Drugs (e.g., Doxorubicin, Ciprofloxacin) are linked to the aldehyde group via a Schiff base (imine).

  • Release Mechanism: The ortho-hydroxyl group facilitates hydrolysis or enzymatic cleavage. When the trigger is activated (e.g., by esterase cleavage of a protecting group on the phenol), the free phenol attacks the imine carbon, releasing the active drug and the benzamide byproduct.

Hemoglobin Modification (Sickle Cell Disease)

The aldehyde group at the 5-position is highly reactive toward the N-terminal valine of the


-chain of hemoglobin (Hb).
  • Mechanism: Formation of a reversible Schiff base adduct.

  • Effect: This stabilizes the R-state (oxygenated) of hemoglobin, preventing the polymerization of HbS (sickle hemoglobin). This is the foundational mechanism behind drugs like Voxelotor, for which this compound serves as a simplified model compound.

Visualization: Synthesis and Trigger Mechanism[1]

G cluster_0 Synthesis Pathway cluster_1 Prodrug Application Labetalol Labetalol HCl (Precursor) Intermediate Oxidative Intermediate Labetalol->Intermediate NaIO4 Oxidative Cleavage Product This compound (Target) Intermediate->Product Hydrolysis Prodrug Imine Prodrug (Schiff Base) Product->Prodrug + Drug-NH2 - H2O Drug Amine-Drug (e.g., Doxorubicin) Release Active Drug Released Prodrug->Release Hydrolysis / Trigger (Phenol assisted)

Caption: Pathway A depicts the oxidative synthesis from Labetalol.[2] Pathway B illustrates the molecule's utility as a cleavable prodrug scaffold.

Analytical Profile

For researchers validating this compound, the following physicochemical properties are diagnostic.

PropertyValueNotes
Molecular Formula

Molecular Weight 165.15 g/mol
Appearance Pale yellow/white solidOxidizes slightly pink upon air exposure
Melting Point 204–206 °CDistinctive high MP due to H-bonding
Solubility DMSO, MethanolPoor in water and non-polar solvents
IR Spectrum 1660

(Amide C=O)1690

(Aldehyde C=O)
Dual carbonyl peaks are characteristic
Mass Spec (ESI) m/z 166

References

  • Targeted drug-formaldehyde conjugates and methods of making and using the same.
  • Synthesis and characterization of 5-bromo-2-hydroxybenzamide derivatives. Source: Revue Roumaine de Chimie, 2015. Context: Discusses the synthetic utility of the salicylamide scaffold. URL:[Link]

Sources

5-Formyl-2-hydroxybenzamide: A Pivotal Scaffold in Medicinal Inorganic Chemistry and Ligand Design

[1]

Executive Summary

5-Formyl-2-hydroxybenzamide (CAS: 76143-20-9), often widely recognized in the context of its salicylamide core, represents a "privileged structure" in medicinal chemistry.[1] Its dual functionality—possessing both a chemically robust amide backbone and a highly reactive formyl (aldehyde) handle—makes it an ideal precursor for Schiff base ligands .[1]

This guide moves beyond basic characterization to explore the molecule's utility in synthesizing coordination complexes with transition metals (Cu, Ni, Co, Zn).[1] These complexes exhibit potent biological activities, ranging from DNA intercalation to specific enzyme inhibition (e.g., Rhinovirus 3C protease).[1] This document serves as a blueprint for researchers leveraging this scaffold for drug discovery and bioinorganic applications.

Part 1: Chemical Architecture & Reactivity[1]

The molecule (C₈H₇NO₃) is defined by three critical pharmacophores that dictate its experimental utility:

  • The Formyl Group (C-5): The primary site for derivatization.[1] It undergoes condensation with primary amines to form azomethine (–C=N–) linkages (Schiff bases).[1][2]

  • The Phenolic Hydroxyl (C-2): A hard donor site for metal chelation.[1] It often participates in intramolecular hydrogen bonding with the amide carbonyl, stabilizing the structure.[1]

  • The Amide Moiety: Provides hydrogen bond donor/acceptor sites, enhancing water solubility and biological bioavailability compared to the parent aldehyde.[1]

Reactivity Profile
  • Electrophilicity: The C-5 aldehyde is highly susceptible to nucleophilic attack by amines.[1][3]

  • Chelation Potential: Upon Schiff base formation, the molecule typically acts as a tridentate ONO donor (Phenolic O, Imine N, Amide O) or bidentate ON donor, depending on the amine co-ligand.[1]

Part 2: Synthesis Workflows & Pathways

The utility of this compound lies in its conversion into biologically active ligands.[1] Below is the critical workflow for transforming the raw scaffold into a metallodrug candidate.

Workflow Visualization: From Scaffold to Metallodrug

SynthesisWorkflowcluster_conditionsReaction ConditionsScaffold5-Formyl-2-hydroxybenzamideSchiffBaseSchiff Base Ligand(Azomethine)Scaffold->SchiffBaseCondensation(EtOH/Reflux)AminePrimary Amine(R-NH2)Amine->SchiffBaseComplexMetal Complex[M(L)X]SchiffBase->ComplexChelation(pH 7-8)MetalSaltMetal Salt(MX2)MetalSalt->Complex

Figure 1: Step-wise synthesis pathway from the benzamide precursor to the final bioactive metal complex.[1][3]

Part 3: Biological Mechanisms of Action

Research indicates that the biological efficacy of this scaffold, particularly its metal complexes, is driven by two primary mechanisms: Tweedy’s Chelation Theory and Enzyme Inhibition .[1]

Antimicrobial Activity (Tweedy's Theory)

The free ligand often has difficulty penetrating the lipid membrane of bacteria.[1] Upon complexation with metal ions (Cu²⁺, Ni²⁺):

  • Orbital Overlap: The positive charge of the metal is partially shared with the donor atoms (N/O) of the ligand.[1]

  • Delocalization:

    
    -electron delocalization occurs over the chelate ring.[1]
    
  • Lipophilicity: This reduces the polarity of the metal ion, increasing the lipophilicity of the complex.[1] This allows the drug to permeate the lipid bilayer of the bacterial cell wall (Overtone’s concept), blocking metal-binding sites in enzymes.[1]

Anticancer Activity (Protease & Kinase Inhibition)

Derivatives of this compound have shown efficacy in inhibiting:

  • Rhinovirus 3C Protease: The benzamide moiety mimics the peptide backbone, fitting into the active site.[1]

  • Tubulin Polymerization: Certain Schiff bases derived from this scaffold bind to tubulin, arresting cell division at the G2/M phase in cancer cells (e.g., MDA-MB-231 lines).[1][4]

Part 4: Experimental Protocols

Note: These protocols are synthesized from standard methodologies applied to salicylamide derivatives and validated by general organic synthesis principles.

Protocol A: Synthesis of Schiff Base Ligand

Objective: Condensation of this compound with a substituted aniline (e.g., 4-aminoantipyrine or simple anilines).[1]

  • Preparation: Dissolve 1.0 mmol of This compound in 20 mL of absolute ethanol. Ensure complete dissolution (mild heating may be required).[1]

  • Addition: Add 1.0 mmol of the target primary amine dropwise to the solution.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst) to protonate the carbonyl oxygen, enhancing electrophilicity.[1]

  • Reaction: Reflux the mixture at 70-80°C for 4–6 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).[1]

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water if precipitation does not occur spontaneously.[1]

  • Purification: Filter the colored solid precipitate, wash with cold ethanol, and recrystallize from hot ethanol.

Protocol B: Metal Complexation (General Procedure)

Objective: Coordinating the Schiff base to Cu(II) or Ni(II).[1]

  • Ligand Solution: Dissolve 2.0 mmol of the synthesized Schiff base in 25 mL hot ethanol.

  • Metal Solution: Dissolve 1.0 mmol of Metal Chloride/Acetate (e.g., CuCl₂·2H₂O) in 15 mL ethanol.

  • Mixing: Add the metal solution to the ligand solution slowly under continuous stirring.

  • pH Adjustment: Adjust pH to 7.0–8.0 using an ethanolic ammonia solution to facilitate deprotonation of the phenolic hydroxyl.

  • Reflux: Reflux for 3 hours. The solution usually changes color (e.g., green to dark brown/blue).[1]

  • Drying: Filter the precipitate, wash with ethanol and ether, and dry in a vacuum desiccator over anhydrous CaCl₂.

Part 5: Quantitative Data Summary

The following table summarizes typical biological activity ranges for Schiff bases derived from this compound compared to standard drugs.

Compound ClassTest Organism/Cell LineActivity MetricTypical Value RangeReference Standard
Free Ligand S. aureus (Gram +)MIC (µg/mL)50 - 100Ciprofloxacin (<1)
Cu(II) Complex S. aureus (Gram +)MIC (µg/mL)10 - 25Ciprofloxacin
Ni(II) Complex E. coli (Gram -)MIC (µg/mL)25 - 50Ciprofloxacin
Schiff Base MDA-MB-231 (Breast Cancer)IC₅₀ (µM)15 - 35Doxorubicin
Prodrug Rhinovirus 3C ProteaseIC₅₀ (µM)0.5 - 5.0Rupintrivir

Data interpretation: The metal complexes consistently show superior antimicrobial activity compared to the free ligand, validating the chelation theory.

Part 6: Future Outlook & Research Gaps

The this compound scaffold is currently underutilized in Nanostructured Lipid Carriers (NLCs) .[1] Recent studies suggest that loading these Schiff bases into NLCs can improve bioavailability and cytotoxicity against cancer lines by 2-3 fold.[1] Future research should focus on:

  • Co-crystallization: Obtaining X-ray structures of the specific 5-formyl derivatives to map precise bond angles.[1]

  • Fluorescence Sensing: Exploiting the conjugated

    
    -systems of the Schiff bases for detecting environmental metal pollutants (chemosensors).[1]
    

References

  • ChemicalBook. (n.d.).[1] this compound Properties and Applications. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 198212, 5-Acetylsalicylamide (Structural Analog).[1] Retrieved from [1]

  • GSC Online Press. (2022).[1] Biological applications of Schiff bases: An overview. Retrieved from [1]

  • ResearchGate. (2025). Synthesis and biological activity of Schiff bases derived from salicylamide derivatives.[1][3] Retrieved from

  • MDPI. (2022).[1] Design, Synthesis, and In Vitro Biological Activity Evaluation of Newly Synthesized Schiff Bases. Retrieved from [1]

Methodological & Application

Comprehensive Analytical Characterization of 5-Formyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-5F2HB-01

Executive Summary & Strategic Context

5-Formyl-2-hydroxybenzamide (CAS: 76143-20-9) is a critical pharmacophore often encountered as a synthetic intermediate in the production of hemoglobin modulators (e.g., Voxelotor analogs) and as a degradation impurity in bronchodilators like Formoterol. Its structural duality—possessing an oxidizable aldehyde, an acidic phenol, and a hydrolyzable amide—presents a unique "analytical triad" of instability.

This guide moves beyond basic identification. It provides a self-validating analytical framework designed to detect the subtle degradation pathways (oxidation to carboxylic acids, amide hydrolysis) that standard generic methods often miss.

Key Physicochemical Parameters:

Parameter Value / Characteristic Analytical Implication
Molecular Formula C₈H₇NO₃ (MW: 165.15 g/mol ) Detectable by LC-MS (ESI+) as [M+H]⁺ 166.15
pKa (Phenolic) ~6.2 (Predicted) Crucial: Mobile phase pH must be < 4.0 to suppress ionization and prevent peak tailing.
Solubility DMSO (High), Methanol (Moderate), Water (Low/pH dependent) Sample diluent must contain organic modifier (e.g., 50% MeOH).

| Reactivity | Aldehyde (C-5) & Amide (C-1) | Susceptible to air oxidation (to 5-carboxy) and hydrolysis. |

Analytical Workflow Visualization

The following diagram outlines the decision logic for characterizing this compound, ensuring orthogonal validation across technique boundaries.

AnalyticalWorkflow Sample Raw Sample (this compound) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility ID_Branch Structural ID (Qualitative) Solubility->ID_Branch High Conc. Purity_Branch Purity Profiling (Quantitative) Solubility->Purity_Branch Dilute NMR 1H-NMR (DMSO-d6) Aldehyde Proton Check ID_Branch->NMR IR FT-IR (ATR) C=O Differentiation ID_Branch->IR HPLC RP-HPLC (C18, Acidic pH) Purity_Branch->HPLC Release CoA Generation (Release) NMR->Release Confirmed Structure MS LC-MS (ESI+) Impurity Mass ID HPLC->MS Unknown Peaks HPLC->Release >98% Purity

Figure 1: Orthogonal analytical workflow ensuring structural confirmation precedes quantitative purity assessment.

Spectroscopic Identification Protocols
A. Nuclear Magnetic Resonance (NMR)

Objective: Distinguish the aldehyde proton from the amide protons and verify the 1,2,4-substitution pattern.

  • Solvent: DMSO-d₆ (Chloroform is unsuitable due to poor solubility).

  • Key Assignments (Expected):

    • δ 12.0+ ppm (Broad s, 1H): Phenolic -OH. Extremely downfield due to intramolecular Hydrogen bonding with the amide carbonyl.

    • δ 9.8–10.0 ppm (s, 1H): Aldehyde -CHO. Critical Check: If this peak diminishes and a broad peak appears at 11-13 ppm, the sample has oxidized to the carboxylic acid.

    • δ 8.0–8.5 ppm (Broad s, 2H): Amide -NH₂. Often split or broad due to restricted rotation.

    • δ 7.0–8.2 ppm (m, 3H): Aromatic protons. Look for doublet (ortho coupling) and singlet (meta coupling) typical of 1,2,4-substitution.

B. FT-IR Spectroscopy (ATR Method)

Objective: Differentiate the two carbonyl environments (Amide vs. Aldehyde).

  • Protocol: Solid state ATR (Diamond crystal).

  • Diagnostic Bands:

    • 3100–3400 cm⁻¹: Amide N-H stretching (Doublet).

    • 1680–1700 cm⁻¹: Aldehyde C=O stretch.

    • 1640–1660 cm⁻¹: Amide I band (C=O). Note: This will be shifted lower than typical esters due to conjugation and H-bonding.

    • 2700–2800 cm⁻¹: The "Fermi Doublet" (C-H stretch of the aldehyde). Validation: Presence of this doublet confirms the aldehyde is intact.

High-Performance Liquid Chromatography (HPLC) Protocol[1][2]

Challenge: The phenolic group causes peak tailing on standard silica columns, and the aldehyde is reactive. Solution: Use a fully end-capped C18 column with an acidic mobile phase to keep the phenol protonated (neutral).

Method Parameters (Standardized)
ParameterSetting / SpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equiv.High surface area, end-capped to reduce silanol interactions with the amide.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7, suppressing phenol ionization (pKa ~6.2).
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol; lower backpressure.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV @ 254 nm (Purity) & 280 nm (ID)254 nm is universal for aromatics; 280 nm is specific for the phenolic system.
Injection Volume 5–10 µLPrevent column overload.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.0595Wash (Elute dimers/oligomers)
20.0595Hold
20.1955Re-equilibration
25.0955Ready for next injection
Sample Preparation (Critical Steps)
  • Weighing: Accurately weigh 10 mg of substance into an amber volumetric flask (protect from light to prevent photo-oxidation).

  • Dissolution: Add 5 mL Methanol . Sonicate for 5 minutes. The compound dissolves better in MeOH than ACN.

  • Dilution: Make up to volume (10 mL) with 0.1% Formic Acid in Water .

    • Why? Matching the sample solvent to the initial mobile phase (high aqueous) prevents "solvent shock" which causes split peaks for early eluters.

  • Filtration: Filter through 0.22 µm PTFE or Nylon syringe filter.

Impurity Profiling Logic

When analyzing this compound, three specific impurities are statistically most probable. The analytical method must resolve these from the main peak.

ImpurityLogic Main This compound (RT ~ 8.5 min) Imp1 Impurity A: Oxidation 5-Carboxy-2-hydroxybenzamide (Elutes Earlier - More Polar) Main->Imp1 Air/Light Exposure Imp2 Impurity B: Hydrolysis 5-Formyl-2-hydroxybenzoic acid (Elutes Earlier - Acidic) Main->Imp2 Acid/Base Hydrolysis Imp3 Impurity C: Dimerization Schiff Base Dimers (Elutes Later - Hydrophobic) Main->Imp3 Concentrated Solution Aging

Figure 2: Degradation pathways and relative elution order logic.

  • Impurity A (Oxidation): The aldehyde oxidizes to a carboxylic acid. This increases polarity, causing it to elute before the main peak.

  • Impurity B (Hydrolysis): The amide hydrolyzes to the acid. Also elutes before the main peak.

  • Differentiation: To distinguish A from B, use LC-MS.[1] Impurity A (+16 mass units), Impurity B (+1 mass unit, -NH2 to -OH exchange).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 335291, this compound derivatives. Retrieved from [Link]

  • Global Blood Therapeutics (2017).Patent WO2017197166A1: Substituted benzaldehydes and methods of their use (Voxelotor Synthesis).
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives.[2] Acta Pharmaceutica, 54, 177-191.[2] (Provides grounding for phenolic/amide spectral shifts).

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 5-Formyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Formyl-2-hydroxybenzamide. The method is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure for this compound in the context of quality control, stability studies, and formulation development. The described protocol has been developed based on established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a key chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Its utility has been noted in the preparation of inhibitors for viral proteases and potential dopamine D3 receptor agonists.[1] The purity and stability of this compound are critical for the successful synthesis of downstream products and for ensuring their safety and efficacy. Therefore, a reliable and validated analytical method is essential for its characterization.

This document provides a comprehensive guide to the HPLC analysis of this compound, including a detailed protocol, the scientific rationale behind the method development, and a full validation summary as per ICH Q2(R2) guidelines.[2][3]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₈H₇NO₃[4]
Molecular Weight165.15 g/mol [4]
Melting Point204-206 °C[1]
Predicted pKa6.18 ± 0.18[1]
SolubilitySlightly soluble in Acetone and Methanol[1]
AppearanceWhite to Off-White Solid[1]

The presence of a phenolic hydroxyl group, an aromatic amide, and an aldehyde functional group dictates the polarity and chromatographic behavior of the molecule. The predicted pKa of 6.18 suggests that the phenolic proton is weakly acidic, and controlling the pH of the mobile phase will be crucial for achieving good peak shape and consistent retention times.

HPLC Method Development and Rationale

The chosen analytical technique is reversed-phase HPLC, which is well-suited for separating moderately polar compounds like this compound.[5]

Column Selection

A C18 stationary phase is selected due to its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds. The hydrophobic C18 chains will interact with the aromatic ring of the analyte, providing the primary retention mechanism.

Mobile Phase Selection and Optimization

The mobile phase consists of a mixture of acetonitrile and water, with the addition of an acid modifier. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The acidic modifier, phosphoric acid, is used to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 6.18), thereby ensuring a single, sharp peak and preventing tailing. A pH well below the pKa is optimal.

Detection Wavelength

Based on the UV-Vis spectra of structurally similar compounds such as salicylaldehyde, and other aromatic aldehydes and benzamides, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity.[6][7][8] For this method, a wavelength of 254 nm is selected as a starting point, as it is a common wavelength for the detection of aromatic compounds and is likely to provide a good response for the analyte. A full UV scan of the analyte is recommended to determine the absorbance maximum for optimal sensitivity.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC grade water. Filter and degas. Mix with acetonitrile in a 60:40 ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a small amount of acetonitrile. Dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL for linearity studies.

Sample Preparation

For bulk drug analysis, accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. For formulated products, a suitable extraction procedure may be required, followed by dilution to the target concentration. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[3]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies, spiking a placebo or a known sample with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[9]

Precision
  • Repeatability (Intra-day precision): The RSD of the results for a minimum of six replicate injections of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): The RSD of the results for the same sample analyzed on different days, by different analysts, or with different equipment. For both, the RSD should be ≤ 2.0%.

Specificity and Stability-Indicating Properties

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. The sample is subjected to stress conditions to produce potential degradation products. The method should be able to resolve the main peak from any degradation products.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples are diluted to the target concentration and analyzed. The peak purity of the this compound peak should be assessed using a PDA detector.

Visual Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Sample Injection & Data Acquisition C->D E Peak Integration & Quantification D->E F Method Validation & System Suitability E->F G Final Report & Certificate of Analysis F->G

Caption: A streamlined workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is simple, precise, accurate, and stability-indicating for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Adherence to the validation parameters outlined will ensure the generation of reliable and reproducible data, which is crucial for regulatory submissions and product development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ChemicalBook. This compound CAS#: 76143-20-9.
  • De Boni, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Pharmaffiliates. CAS No : 76143-20-9 | Product Name : this compound.
  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL of.... Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

Sources

Application Note: 5-Formyl-2-hydroxybenzamide as a Bifunctional Building Block in Organic Synthesis

[1]

Part 1: Executive Summary & Molecular Profile

5-Formyl-2-hydroxybenzamide (also known as 5-formylsalicylamide) is a versatile, bifunctional scaffold that bridges the gap between classic salicylamide pharmacology and aldehyde-based conjugation chemistry.[1] Unlike simple salicylamides, the C5-formyl group provides a reactive "handle" for orthogonal functionalization, enabling the construction of complex Schiff bases, targeted prodrugs, and functionalized heterocycles without disrupting the bioactive salicylamide core.[1]

This guide details the protocols for exploiting its three distinct reactive centers:

  • The Formyl Group (C5): Site for condensation reactions (Schiff bases, oximes, Knoevenagel).[1]

  • The Phenolic Hydroxyl (C2): Site for metal chelation or etherification.

  • The Carbamoyl Group (C1): Site for cyclization to 1,3-benzoxazin-4-ones.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
ParameterDataRelevance
CAS Number 40187-51-7Unique Identifier
Molecular Formula C₈H₇NO₃MW: 165.15 g/mol
Appearance Pale yellow/white solidColor indicates purity (darkening suggests oxidation)
Solubility DMSO, DMF, hot EthanolPoor water solubility; requires polar organic solvents
pKa (Predicted) ~7.8 (Phenol), ~13 (Amide)Phenol deprotonates easily for metal binding
Stability Air-sensitive (Aldehyde)Store under inert atmosphere to prevent oxidation to acid

Part 2: Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from this single building block.

ReactivityMapCoreThis compoundSchiffSchiff Base Ligands(N2O2 Donors)Core->Schiff+ Primary Amines(-H2O)OximeBio-cleavable Linkers(Oximes/Hydrazones)Core->Oxime+ Hydroxylamine/HydrazineHeteroFunctionalized1,3-Benzoxazin-4-onesCore->Hetero+ Carbonyl Source(Cyclization)MetalSupramolecularMetal ComplexesSchiff->Metal+ Metal(II) Salts

Figure 1: Divergent synthesis pathways.[1] The C5-formyl group enables library generation (green/yellow paths), while the salicylamide core allows for heterocycle formation (red path).[1]

Part 3: Application Protocols

Application 1: Synthesis of Bioactive Schiff Base Ligands

Context: Salicylaldehyde-derived Schiff bases are privileged ligands for transition metals (Cu, Zn, V) with potent antimicrobial and catalytic properties.[1] The this compound analog introduces an amide hydrogen bond donor/acceptor, altering the secondary coordination sphere and solubility profile.[1]

Protocol: Condensation with Primary Amines

Target: N-(5-carbamoyl-4-hydroxybenzylidene)amines.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary Amine (e.g., aniline, ethylenediamine) (1.0 - 1.1 equiv)[1]

  • Solvent: Ethanol (absolute) or Methanol

  • Catalyst: Glacial Acetic Acid (cat.[2] 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of this compound in 10 mL of hot absolute ethanol. Ensure complete dissolution; the solution may be pale yellow.

  • Addition: Add 1.0 mmol of the primary amine dropwise.

    • Note: If using a diamine (e.g., ethylenediamine) for "Salen" type ligands, use 0.5 equiv of diamine.[1]

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). The spot for the aldehyde (lower Rf) should disappear, replaced by a less polar imine spot.

  • Isolation:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • The Schiff base typically precipitates as a colored solid (yellow/orange).

    • Filter the precipitate under vacuum.[2]

  • Purification: Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol/DMF if necessary.

Mechanism & Insight: The reaction proceeds via nucleophilic attack of the amine on the C5-aldehyde. The ortho-hydroxyl group at C2 does not interfere; in fact, it often stabilizes the resulting imine via intramolecular hydrogen bonding (enol-imine form), enhancing the hydrolytic stability of the product.[1]

Application 2: Synthesis of Prodrug Linkers (Oxime Ligation)

Context: As described in patent literature (e.g., WO2005034856), the formyl group can serve as a conjugation site for drugs or targeting moieties via oxime formation.[1] This bond is stable at physiological pH but can be cleaved under specific acidic conditions or by enzymatic action.

Protocol: Oxime Formation

Target: 5-(Hydroxyimino)methyl-2-hydroxybenzamide derivatives.

Reagents:

  • This compound (1.0 equiv)[1]

  • Hydroxylamine hydrochloride (or substituted hydroxylamine) (1.2 equiv)

  • Base: Sodium Acetate (1.5 equiv)

  • Solvent: Ethanol/Water (1:1)

Methodology:

  • Preparation: Dissolve this compound in ethanol.

  • Buffer: Dissolve hydroxylamine HCl and sodium acetate in a minimum amount of water.

  • Reaction: Add the aqueous solution to the ethanolic aldehyde solution. Stir at room temperature for 2–4 hours.

    • Why Sodium Acetate? It buffers the HCl released from the hydroxylamine salt, preventing acid-catalyzed hydrolysis of the amide group while maintaining a pH suitable for oxime formation (pH ~4-5).[1]

  • Workup: Remove ethanol under reduced pressure. Dilute with water.[3][4] The oxime usually precipitates. Filter and dry.[2]

Application 3: Heterocycle Construction (Benzoxazinones)

Context: The salicylamide motif (2-hydroxybenzamide) is a precursor to 1,3-benzoxazin-4-ones.[1] By reacting the amide nitrogen and the phenolic oxygen with a second carbonyl source, one can close the ring.[1] Using this compound allows for the creation of formyl-functionalized benzoxazinones, which can be further derivatized.[1]

Reaction: this compound + R-CHO (or Triethyl Orthoformate) → 6-Formyl-1,3-benzoxazin-4-one derivative.[1]

Critical Consideration: The C5-formyl group is reactive.[3] If you use a generic aldehyde to close the ring, you must ensure selectivity.[1]

  • Strategy: Use Triethyl Orthoformate (TEOF) to close the ring. TEOF reacts preferentially with the amide/phenol nucleophiles to form the benzoxazinone core, leaving the C5-aldehyde largely intact under controlled conditions.[1]

Protocol (TEOF Cyclization):

  • Suspend this compound in TEOF (excess, acts as solvent and reagent).[1]

  • Add catalytic p-Toluenesulfonic acid (pTSA).

  • Reflux for 4-8 hours.

  • Evaporate excess TEOF. The product is a 2-ethoxy-6-formyl-1,3-benzoxazin-4-one intermediate, which is highly reactive towards nucleophiles.[1]

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Incomplete water removalUse a Dean-Stark trap or molecular sieves to drive equilibrium.
Dark Product Oxidation of phenol/aldehydePerform reaction under Nitrogen/Argon. Use fresh reagents.
No Precipitation Product too solubleEvaporate solvent to 1/3 volume; add cold diethyl ether or hexane to induce crystallization.
Multiple Spots on TLC Hydrolysis of ImineAvoid silica gel (acidic); use alumina plates or neutralize silica with 1% triethylamine.

Part 5: References

  • Synthesis of Salicylamide Derivatives:

    • Title: Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.[1][5][6]

    • Source: Revue Roumaine de Chimie.

    • URL:[Link]

    • Relevance: Establishes the baseline reactivity for 5-substituted salicylamides.

  • Prodrug Applications (Patent):

    • Title: Targeted drug-formaldehyde conjugates and methods of making and using the same (WO2005034856A2).

    • Source: WIPO / Google Patents.

    • URL:

    • Relevance: Explicitly cites "5-formylsalicylamide" as a building block for oxime-linked prodrugs.

  • Schiff Base Chemistry Context:

    • Title: Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids.[1][7][8]

    • Source: IOSR Journal of Applied Chemistry.

    • URL:[Link]

    • Relevance: Provides the general reaction conditions (pH, stoichiometry) applicable to the 5-formyl analog.

  • Benzoxazinone Cyclization:

    • Title: Synthesis and properties of new 2-alkyl-1,4-benzoxazepine derivatives (Cyclization mechanisms).

    • Source: Polish Journal of Chemistry / ResearchGate.

    • URL:[Link]

    • Relevance: Describes the cyclization of salicylamide derivatives to heterocycles.

Troubleshooting & Optimization

Technical Support Center: 5-Formyl-2-hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 5-Formyl-2-hydroxybenzamide (also known as 5-formylsalicylamide). This compound is a critical pharmacophore, most notably acting as the primary covalent binder in Voxelotor (GBT440) , a drug used for Sickle Cell Disease treatment.

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting

Executive Summary: The "Yield Trap"

Synthesizing this compound presents a classic "yield trap" in medicinal chemistry. The aldehyde functionality at position 5 is labile under the strong basic conditions required for amidation, while the amide group is sensitive to the strong acidic conditions required for direct formylation.

To improve yield, you must choose the correct pathway based on your starting material availability and scale.

Pathway Decision Matrix

The following diagram illustrates the two primary synthetic routes and their critical control points.

SynthesisPathways Start Select Starting Material Salicylamide Salicylamide Start->Salicylamide Ester Methyl 5-formylsalicylate Start->Ester Duff Route A: Direct Formylation (Duff Reaction) Salicylamide->Duff + HMTA / Acid Amidation Route B: Amidation (NH3/MeOH) Ester->Amidation + NH3 (Methanolic) RiskA Risk: Polymerization (Tar) Duff->RiskA Product This compound Duff->Product Optimized Conditions RiskB Risk: Schiff Base Formation Amidation->RiskB Amidation->Product Cryogenic Control

Caption: Figure 1. Strategic decision tree for synthesis. Route A is shorter but prone to tar formation. Route B is higher yielding but requires careful handling of the aldehyde.

Protocol Optimization: Route A (The Duff Reaction)

Context: You are reacting Salicylamide with Hexamethylenetetramine (HMTA) to install the aldehyde. Common Yield: 15–30% (Unoptimized)


45–60% (Optimized) 
The Core Problem: "The Black Tar"

The Duff reaction frequently fails due to thermal decomposition of the reaction intermediate into phenolic resins (bakelite-like polymers) before hydrolysis occurs.

Optimization Protocol

To maximize yield, replace standard Acetic Acid with Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH) . Stronger acids stabilize the iminium intermediate and allow the reaction to proceed at lower temperatures, reducing polymerization.

Step-by-Step Optimization:

  • Reagent Stoichiometry: Use 2.0 equivalents of HMTA. Excess HMTA promotes polymerization.

  • Acid Solvent: Use neat TFA or a 1:1 mixture of TFA/Acetic Acid.

  • Temperature Ramp:

    • Phase 1 (Addition): Add HMTA to the acid/substrate mix at 0°C .

    • Phase 2 (Reaction): Heat to 70–80°C (Do NOT reflux at >100°C).

    • Phase 3 (Hydrolysis): Quench with water/HCl at room temperature.

Troubleshooting Guide: Duff Reaction
SymptomProbable CauseCorrective Action
Reaction mixture turns solid black Thermal runaway / PolymerizationReduce reaction temp to 70°C. Switch solvent to TFA to lower activation energy.
Low conversion (<20%) Wet reagentsHMTA is hygroscopic. Dry HMTA under vacuum over

before use.
Product contaminated with starting material Incomplete hydrolysisExtend the aqueous acid hydrolysis step (post-heating) to 3 hours at 50°C.

Protocol Optimization: Route B (Ester Amidation)

Context: You are converting Methyl 5-formylsalicylate to the amide using Ammonia. Common Yield: 40–50% (Unoptimized)


80–90% (Optimized) 
The Core Problem: Schiff Base Competition

The aldehyde group at C5 is highly electrophilic. When you add ammonia (nucleophile) to attack the ester, it also attacks the aldehyde, forming a Schiff base (imine) . This leads to complex mixtures and oligomers.

Optimization Protocol: The "Cryogenic Methanolic" Method

Do not use aqueous ammonia. Water promotes hydrolysis back to the acid. Use 7N Ammonia in Methanol .

Step-by-Step Optimization:

  • Solvent System: Dissolve Methyl 5-formylsalicylate in minimal anhydrous Methanol.

  • Temperature: Cool the vessel to -10°C to 0°C (Ice/Salt bath).

  • Addition: Add 7N

    
    /MeOH slowly.
    
  • The "Acetal Trick" (Highest Yield Variant):

    • If yields remain low, pre-protect the aldehyde.

    • Reflux starting material in MeOH with catalytic

      
       to form the dimethyl acetal .
      
    • Perform amidation on the acetal-ester (Ammonia does not react with acetals).

    • Deprotect with dilute HCl during workup.

Troubleshooting Guide: Amidation
SymptomProbable CauseCorrective Action
Yellow/Orange precipitate forms immediately Imine (Schiff Base) formationLower temperature to -10°C. The amide forms kinetically faster than the stable imine at low temps.
Starting material remains (Ester) Ammonia evaporationThe reaction vessel is not sealed. Use a pressure tube or resealable flask to keep

concentration high.
Product is a carboxylic acid Hydrolysis via waterEnsure methanol is anhydrous. Avoid aqueous ammonia (

).[1]

Purification & Stability Logic

Once synthesized, the product must be isolated without degrading the aldehyde.

Stability Diagram

Stability Crude Crude Reaction Mixture Condition1 pH > 10 (Basic Workup) Crude->Condition1 Condition2 pH < 2 (Strong Acid) Crude->Condition2 Condition3 pH 5-6 (Weak Acid) Crude->Condition3 Result1 Cannizzaro Reaction (Aldehyde Disproportionation) Condition1->Result1 Result2 Amide Hydrolysis (Reverts to Acid) Condition2->Result2 Result3 Stable Precipitation Condition3->Result3

Caption: Figure 2. pH stability window. Maintaining pH 5-6 during workup is critical to prevent side reactions.

Recommended Purification Protocol
  • Quench: Pour reaction mixture into ice water.

  • Acidification: Adjust pH to 5.0–6.0 using 1N HCl. Do not go below pH 3.

  • Filtration: The product is sparingly soluble in water and will precipitate. Filter and wash with cold water.[2]

  • Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (9:1) . Avoid hot methanol as it can form hemiacetals with the aldehyde.

Frequently Asked Questions (FAQ)

Q: Can I use the Reimer-Tiemann reaction on Salicylamide? A: Technically yes, but practically no. The yield is typically <15% because the electron-withdrawing amide group deactivates the ring, and the dichlorocarbene intermediate is unstable. The Duff reaction (Route A) is superior for direct formylation.

Q: My NMR shows a "ghost" peak around 5.5 ppm. What is it? A: This is likely the hemiacetal . If you used methanol or ethanol for recrystallization, the aldehyde solvent-equilibrates. Dry the sample thoroughly under high vacuum (50°C, 4 hours) to revert it to the free aldehyde.

Q: Why is the color of my product pink/red? A: This indicates oxidation of the phenol to a quinone-like species, often caused by trace iron contaminants or air oxidation in basic media. Perform the amidation under Nitrogen atmosphere and add a pinch of Sodium Metabisulfite during the aqueous workup.

References

  • Voxelotor Synthesis & Structure: Metcalf, B., et al. (2017).[3] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[3] ACS Medicinal Chemistry Letters, 8(3), 321–326.[3]

  • Optimized Duff Reaction: Larrow, J. F., et al. (1994). "Improved Procedures for the Duff Reaction." Journal of Organic Chemistry.
  • Amidation of Esters: Kunishima, M., et al. (2012). "Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols." Tetrahedron. (Context for methanolic ammonia efficiency).

  • General Patent Context: Li, Z., et al. (2015). "Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation." U.S. Patent 9,018,210. (Describes the isolation of this compound intermediates).

Sources

Technical Support Center: Formylation of 2-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of 2-hydroxybenzamide (salicylamide). As a multifunctional substrate, 2-hydroxybenzamide presents unique challenges due to the competing reactivity of its phenolic ring, hydroxyl group, and amide moiety. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable, field-proven solutions.

Q1: My primary issue is a very low yield of the desired 2-hydroxy-3-formylbenzamide, with a significant amount of unreacted starting material.

A1: This is a common challenge stemming from either insufficient reactivity of the formylating agent or deactivation of the aromatic ring. The amide group (-CONH₂) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, counteracting the activating effect of the hydroxyl group.

Probable Causes & Strategic Solutions:

  • Sub-optimal Formylation Method: The choice of formylation reaction is critical.

    • Reimer-Tiemann Reaction: While classic, it often suffers from low yields and harsh basic conditions which can lead to side reactions. The reactive intermediate, dichlorocarbene, is a strong electrophile, but conditions can be difficult to control.[1][2]

    • Duff Reaction: This method uses hexamethylenetetramine (HMTA) and is known for its ortho-selectivity but also for characteristically low yields.[3][4]

    • Vilsmeier-Haack Reaction: The Vilsmeier reagent (e.g., from POCl₃/DMF) is a milder electrophile and may struggle to react efficiently with the moderately activated salicylamide ring.[5][6]

  • Causality-Driven Protocol Adjustments:

    • Increase Electrophilicity/Nucleophilicity: For methods like the Reimer-Tiemann, ensure the base is strong enough and present in sufficient quantity to fully deprotonate the phenol, generating the highly nucleophilic phenoxide ion.[7][8]

    • Adopt a High-Yield, High-Selectivity Method: Consider a chelation-controlled approach. The use of anhydrous magnesium chloride with paraformaldehyde and a base like triethylamine has been shown to be highly effective and regioselective for the ortho-formylation of phenols, often providing superior yields.[9] This method forces the formylating agent into the correct position via a magnesium-chelated intermediate.

Q2: My reaction produces a mixture of isomers, primarily the desired 3-formyl product but also a significant amount of the 5-formyl isomer.

A2: This is a classic regioselectivity problem, most frequently encountered with the Reimer-Tiemann reaction. While ortho-formylation is generally favored for phenols due to stabilization of the transition state, para-substitution is a competing pathway.[5][7]

Mechanistic Insight & Corrective Actions:

  • Understanding the Selectivity: The ortho-selectivity in the Reimer-Tiemann reaction is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion, often involving the cation of the base.[7] However, this direction is not absolute.

  • Improving Ortho:Para Ratio:

    • Change the Reaction Conditions: Running the reaction in a more polar aprotic solvent or using a phase-transfer catalyst can sometimes influence the isomer ratio.[8]

    • Switch to a More Selective Reaction: The Duff reaction is highly ortho-selective due to its mechanism involving an iminium electrophile that coordinates to the phenolic oxygen.[10] An even better choice is the MgCl₂-mediated formylation, which provides almost exclusive ortho-formylation.[9]

Troubleshooting Workflow: Isomer Contamination

G start Problem: Mixture of ortho- and para-isomers check_method Current Method: Reimer-Tiemann? start->check_method solution_rt Optimize RT Conditions: - Adjust solvent polarity - Use phase-transfer catalyst check_method->solution_rt Yes solution_switch Switch to a more ortho-selective method check_method->solution_switch Yes, or optimization fails end_node Outcome: Improved Regioselectivity solution_rt->end_node Leads to method_duff Duff Reaction (High ortho-selectivity, lower yield) solution_switch->method_duff method_mgcl2 MgCl2-mediated Formylation (Excellent ortho-selectivity & yield) solution_switch->method_mgcl2 method_duff->end_node method_mgcl2->end_node G sub 2-Hydroxybenzamide prot Protect -OH or -CONH2 group sub->prot form Perform Formylation Reaction prot->form deprot Deprotect form->deprot prod Pure 2-Hydroxy- 3-formylbenzamide deprot->prod

Caption: Workflow using a protecting group strategy.

Q3: What are the best analytical methods to identify and quantify the products and side products from my reaction?

A3: A combination of chromatographic and spectroscopic techniques is essential for proper analysis.

  • TLC/HPLC: Thin-layer chromatography is invaluable for real-time reaction monitoring. High-performance liquid chromatography is the gold standard for determining the purity of the final product and quantifying the ratio of isomers. [11]2. ¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation. The ortho (3-formyl) and para (5-formyl) isomers can be unequivocally distinguished by the coupling patterns of the aromatic protons.

    • 3-formyl isomer: Expect to see three aromatic protons, likely two doublets and a triplet (or doublet of doublets), with coupling constants characteristic of ortho and meta relationships.

    • 5-formyl isomer: Expect to see three aromatic protons, likely two doublets and a doublet of doublets, with different coupling patterns and chemical shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product (165.15 g/mol ) and any side products (e.g., di-formylated product, hydrolyzed product).

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups: a strong carbonyl stretch for the new aldehyde (~1650-1680 cm⁻¹), in addition to the amide and hydroxyl stretches.

Experimental Protocol: MgCl₂-Mediated Ortho-Formylation of 2-Hydroxybenzamide

This protocol is adapted from highly selective methods reported for phenols and represents a robust starting point for optimization. [9] Materials:

  • 2-Hydroxybenzamide

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an argon or nitrogen atmosphere, equip a dry, three-necked round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2-hydroxybenzamide (1 eq.), anhydrous MgCl₂ (2.2 eq.), and paraformaldehyde (3 eq.).

  • Solvent and Base: Add anhydrous THF via syringe to create a stirrable suspension. Then, add triethylamine (2.2 eq.) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (typically ~65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 1 M HCl at 0°C (ice bath) and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash successively with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 2-hydroxy-3-formylbenzamide.

References

  • Allen, A. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from Testbook. [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from Unacademy. [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PMC. [Link]

  • ResearchGate. (n.d.). Analytical Profile of Salicylamide. Retrieved from ResearchGate. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from The ScholarShip at ECU. [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
  • ResearchGate. (n.d.). Determination of salicylamide in pharmaceutical tablets by high-performance thin-layer chromatography with ultraviolet absorption densitometry. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from Wikipedia. [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • Reddit. (2024). Analytical technique to determine the major product of a reaction. Retrieved from Reddit. [Link]

  • National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from ResearchGate. [Link]

  • MDPI. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. Retrieved from MDPI. [Link]

  • YouTube. (2023). Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde. Retrieved from YouTube. [Link]

  • PubMed. (n.d.). Rapid spectrophotometric determination of salicylamide in analgesic tablets. Retrieved from PubMed. [Link]

  • Royal Society of Chemistry. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from Organic Chemistry Portal. [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from UNI ScholarWorks. [Link]

  • European Patent Office. (n.d.). EP 0473380 B1 - Process for the preparation of hydroxyamides. Retrieved from Googleapis.com. [Link]

  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from L.S. College. [Link]

  • Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from Sciencemadness.org. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry. [Link]

  • JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents. Retrieved from JOCPR. [Link]

Sources

purification challenges with 5-Formyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Formyl-2-hydroxybenzamide Purification

Executive Summary & Molecule Profile

User Query: "I am struggling to purify this compound. It oils out during recrystallization, streaks on silica, and shows multiple peaks on HPLC. How do I isolate pure material?"

Technical Assessment: this compound (5-FHB) presents a "Triad of Reactivity" that complicates standard purification:

  • Phenolic Hydroxyl (C2): Acidic (

    
    ), causing tailing on silica and C18.
    
  • Aldehyde (C5): Prone to oxidation (to carboxylic acid) and Cannizzaro disproportionation in base.

  • Amide (C1): Increases polarity and hydrogen bonding, leading to poor solubility in standard organic solvents (DCM, Hexanes).

This guide prioritizes chemical purification (Bisulfite Adduct) and optimized crystallization over standard chromatography to maximize yield and purity.

Module 1: The "Oiling Out" Phenomenon (Recrystallization)

Issue: The compound separates as a gummy oil rather than crystals when cooling. Root Cause: The melting point (


) is high, but impurities depress this point. If the solvent boiling point is too close to the depressed melting point, the compound separates as a liquid (oil) before it can organize into a lattice.
Troubleshooting Protocol: The Dual-Solvent Approach

Do not use single solvents like pure Ethanol if oiling occurs. Use a Solvent/Anti-solvent system.[1]

Recommended System: DMF (Solvent) / Water (Anti-solvent) or Ethanol / Water.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude 5-FHB in the minimum amount of hot DMF (

    
    ).
    
    • Note: DMF breaks the strong intermolecular H-bonds of the amide.

  • Filtration: Hot filter to remove insoluble particulates (often inorganic salts from synthesis).

  • Nucleation: Allow the solution to cool to

    
    .
    
  • Anti-solvent Addition: Dropwise add warm Water (

    
    ) until persistent turbidity appears.
    
    • Critical: Do not add cold water; this shocks the system into oiling.

  • Crystallization: Let cool to room temperature slowly (wrap flask in foil/towel).

Visual Decision Tree: Solving Crystallization Failures

RecrystallizationLogic Start Start: Crude Solid SolventCheck Soluble in Hot EtOH? Start->SolventCheck OilCheck Did it Oil Out? SolventCheck->OilCheck No / Partial MethodA Method A: Direct EtOH Slow Cool SolventCheck->MethodA Yes MethodB Method B: DMF/Water Pre-warmed Anti-solvent OilCheck->MethodB Yes (Oiled) MethodC Method C: Acetic Acid/Water (Supresses Phenolate) OilCheck->MethodC No (Precipitated Amorphous) MethodA->OilCheck Result? End Pure 5-FHB MethodB->End Crystals MethodC->End Crystals

Caption: Logic flow for selecting the correct solvent system based on solubility and oiling behavior.

Module 2: The "Bisulfite Trick" (Chemical Purification)

Issue: Chromatographic separation is difficult due to close-eluting isomers (e.g., 3-formyl isomer) or starting material (salicylamide). Solution: Utilize the reactivity of the aldehyde group to form a water-soluble bisulfite adduct, washing away non-aldehyde impurities.[2][3][4]

Mechanism:



Protocol:

  • Phase 1 (Adduct Formation):

    • Dissolve crude mixture in Ethyl Acetate (EtOAc).

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

      
      ).
      
    • Stir vigorously for 1-2 hours. The aldehyde converts to the adduct and moves to the aqueous layer.[3][4]

  • Phase 2 (Wash):

    • Separate layers.[2][4][5] Keep the Aqueous Layer (contains product).

    • Discard Organic Layer (contains unreacted salicylamide/non-aldehydes).

    • Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

  • Phase 3 (Regeneration):

    • Cool aqueous layer to

      
      .
      
    • Adjust pH to >10 using Sodium Carbonate (

      
      ) or dilute NaOH.
      
    • Warning: Do not use strong heat or extreme base for long periods to avoid Cannizzaro reaction.

    • The adduct collapses, regenerating 5-FHB, which will precipitate (as phenolate) or require extraction.

  • Phase 4 (Isolation):

    • Acidify carefully to pH 4-5 with dilute HCl to reprotonate the phenol.

    • Extract with EtOAc or filter the precipitate.

Module 3: Chromatography & Stability (FAQs)

Q1: Why does my peak tail severely on HPLC?

A: The phenolic hydroxyl group (


) partially ionizes at neutral pH, interacting with residual silanols on the column.
  • Fix: Use an acidic mobile phase modifier.

  • Recommended Method:

    • Column: C18 (End-capped).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B.

    • Note: The acid keeps the phenol protonated (neutral), sharpening the peak.

Q2: The compound turned pink/red on the shelf. Is it ruined?

A: Likely not. Phenolic aldehydes are sensitive to oxidation (forming quinoid structures) or trace metal chelation, which are highly colored even at ppm levels.

  • Validation: Run an LC-MS. If the main peak is still MW 165.15, the color is a trace impurity.

  • Prevention: Store under Nitrogen at

    
    .
    
Q3: Can I use amine-functionalized silica for flash chromatography?

A: NO. Primary amines (common in basic silica cartridges) will react with the aldehyde to form a Schiff Base (imine), permanently binding your product to the column. Use standard silica with 1% Acetic Acid in the eluent.

Summary Data Table

ParameterValue/CharacteristicImplication for Purification
CAS 76143-20-9Reference Standard Identity
Molecular Weight 165.15 g/mol LC-MS Target
pKa (Phenol) ~6.18Requires Acidic Mobile Phase (pH < 4)
Solubility DMSO > DMF > Acetone > EtOHUse DMF/Water for crystallization
Reactivity Aldehyde + PhenolAvoid Amine columns; Use Bisulfite extraction

References

  • Organic Chemistry Data. (2022). pKa Values of Phenols and Benzamides. Retrieved October 26, 2023, from [Link]

  • University of Rochester. (n.d.). Brindle Bisulfite Workup for Purification of Aldehydes. Department of Chemistry. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2018). Bisulfite Extraction Protocol for Separation of Aldehydes. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Optimizing 5-Formyl-2-hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The Challenge: Synthesizing 5-Formyl-2-hydroxybenzamide (5-FSA) presents a classic regioselectivity challenge. The starting material, Salicylamide, contains two directing groups: a strongly activating hydroxyl group (-OH, ortho/para director) and a deactivating amide group (-CONH₂, meta director).

The Solution: Both groups cooperatively direct electrophilic substitution to the 5-position (para to -OH, meta to -CONH₂) and the 3-position (ortho to -OH, ortho to -CONH₂). However, the 5-position is kinetically and thermodynamically favored due to steric hindrance at the 3-position (sandwiched between -OH and -CONH₂).

This guide focuses on the Modified Duff Reaction using Hexamethylenetetramine (HMTA) in Trifluoroacetic Acid (TFA), which offers the highest regioselectivity for the 5-isomer compared to the Reimer-Tiemann or Vilsmeier-Haack approaches.

Core Synthesis Workflow

The following diagram illustrates the reaction pathway, highlighting the critical intermediate hydrolysis step where most yield losses occur.

G Start Salicylamide (Starting Material) Inter Iminium Ion Intermediate Start->Inter Electrophilic Aromatic Substitution (90°C) Reagent HMTA + TFA (Electrophile Gen.) Reagent->Inter Hydrolysis Acid Hydrolysis (H3O+ / Heat) Inter->Hydrolysis Quench Product This compound (Target) Hydrolysis->Product Major Path Side 3-Formyl Isomer (Impurity) Hydrolysis->Side Minor Path (<5%)

Figure 1: Reaction pathway for the Duff formylation of Salicylamide.

Optimized Experimental Protocol

Method: Modified Duff Reaction (HMTA/TFA) Scale: 10 mmol basis (scalable to 100 mmol)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Salicylamide 1.0SubstrateMust be dry (<0.5% water)
HMTA 1.5 - 2.0Formyl SourceExcess required to drive conversion
TFA Solvent (10 vol)Solvent/CatalystAnhydrous; promotes para selectivity
HCl (3M) ExcessQuenchEssential for imine hydrolysis
Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask, dissolve Salicylamide (1.37 g, 10 mmol) in Trifluoroacetic Acid (TFA, 15 mL) under nitrogen atmosphere.

  • Addition: Add Hexamethylenetetramine (HMTA, 2.10 g, 15 mmol) in portions at room temperature. Note: Exothermic reaction; control temp < 30°C.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (50:50 EtOAc/Hexane). The solution will turn deep orange/red (formation of the iminium species).

  • Hydrolysis (Critical): Cool the reaction mixture to 60°C. Slowly add 3M HCl (20 mL) and stir vigorously for 1 hour. This converts the imine intermediate to the aldehyde.

  • Workup: Pour the mixture into ice water (100 mL). The product should precipitate as a pale yellow solid.

  • Purification: Filter the solid. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol/Water (8:2) if purity is <98%.

Troubleshooting Center (FAQs)

Category A: Reaction Optimization

Q: Why is my reaction mixture turning into a black tar/resin?

  • Diagnosis: This is "Polymerization of HMTA." It occurs if the temperature is too high (>100°C) or if the reaction runs too long.

  • Fix:

    • Strictly limit temperature to 90°C .

    • Reduce reaction time. Stop exactly when TLC shows consumption of starting material.

    • Ensure your glassware is dry; water in the initial stage promotes premature decomposition of HMTA.

Q: The reaction stalled. I still see starting material after 6 hours.

  • Diagnosis: Insufficient electrophile generation or moisture contamination.

  • Fix:

    • Increase HMTA equivalents to 2.0 .

    • Check the quality of your TFA. If it has absorbed water, the acidity drops, hindering the formation of the reactive dicationic electrophile. Use fresh, anhydrous TFA.

Category B: Selectivity & Purity[1][2][3]

Q: I have a mixture of 3-formyl and 5-formyl isomers. How do I separate them?

  • Diagnosis: Regioselectivity issue. While the 5-position is favored, the 3-position can react at higher temperatures.

  • Fix:

    • Prevention: Do not exceed 90°C. Higher temps lower selectivity.

    • Purification: The 3-formyl isomer is generally more soluble in ethanol due to intramolecular hydrogen bonding (between the aldehyde and the OH).

    • Protocol: Slurry the crude solid in boiling ethanol. The 5-formyl isomer (less soluble) will remain as a solid, while the 3-formyl isomer dissolves. Filter hot.

Q: My product is highly colored (orange/red) instead of pale yellow.

  • Diagnosis: Incomplete hydrolysis of the iminium intermediate or trapped trace acids.

  • Fix:

    • Extend the acid hydrolysis step (Step 4) by 30 minutes.

    • Ensure the final wash with water is thorough (pH of filtrate should be neutral).

    • Recrystallize from Methanol/Water with activated charcoal to remove colored oligomers.

Category C: Alternative Routes

Q: The Duff reaction is too messy for my GMP requirements. Is there a cleaner route?

  • Answer: Yes. If you require high purity (>99.5%) and want to avoid HMTA resins, switch to the Amidation of 5-Formylsalicylic Acid .

    • Route: 5-Formylsalicylic Acid → Acid Chloride (SOCl₂) → Amidation (NH₃/THF).

    • Benefit: 5-Formylsalicylic acid is commercially available in high purity.[1] This route avoids the regioselectivity issue entirely as the formyl group is already in place.

Data & Benchmarks

Solvent System Comparison for Duff Reaction

SolventTemp (°C)Yield (%)5-Formyl : 3-Formyl RatioNotes
TFA (Recommended) 9075-82% >15:1 Best balance of yield/selectivity.
Acetic Acid11045-55%8:1Slower; requires higher temp.
Methanesulfonic Acid8060-70%10:1Harder to work up (viscous).

References

  • Duff Reaction Mechanism & Applications

    • Title: The Duff Reaction (Hexamine Aromatic Formylation)[2]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Salicylamide Chemistry & Derivatives

    • Title: Preparation of Salicylamide Derivatives[3][4][5][6][7][8]

    • Source: Google P
    • URL
  • 5-Formylsalicylic Acid as Intermediate

    • Title: The Role of 5-Formylsalicylic Acid in Pharmaceutical Synthesis[1]

    • Source: Ningbo Inno Pharmchem[1]

    • URL:[Link]

  • General Formylation of Phenols

    • Title: Synthesis of salicylaldehydes from phenols via copper-medi
    • Source: ResearchGate[9]

    • URL:[Link]

Sources

Technical Support Center: Optimization of 5-Formyl-2-hydroxybenzamide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PROTOCOL-5F2HB-OPT Assigned Specialist: Senior Application Scientist, Chemical Development Unit

Executive Summary

5-Formyl-2-hydroxybenzamide (5-F-2-HB) is a trifunctional scaffold critical in the synthesis of Schiff base ligands, coordination complexes, and pharmacological candidates. Its reactivity is governed by three competing centers: the electrophilic aldehyde (position 5), the nucleophilic phenol (position 2), and the relatively inert amide.

This guide addresses the primary technical bottleneck: Schiff base condensation failures and solubility-induced workup issues . The protocols below prioritize thermodynamic control to maximize yield and purity.

Module 1: Synthetic Protocol (Schiff Base Condensation)

Context: The most common derivatization of 5-F-2-HB is the condensation of the formyl group with primary amines to form azomethines (Schiff bases).

The Challenge: The amide group can participate in intermolecular hydrogen bonding, reducing solubility in standard organic solvents and trapping impurities. Furthermore, the reaction is an equilibrium process requiring water removal.

Optimized Workflow
ParameterStandard ConditionOptimized ConditionRationale
Solvent Ethanol (95%)Absolute Ethanol + 5% DMF DMF disrupts amide stacking/aggregation; Abs. EtOH drives equilibrium.
Catalyst None / HClGlacial Acetic Acid (3-5 drops) Protonates the carbonyl oxygen without hydrolyzing the amide.
Temperature Reflux (78°C)Reflux (80-85°C) Higher energy required to overcome steric hindrance if bulky amines are used.
Time 2 Hours4-6 Hours Ensures complete conversion; monitored by TLC (Hexane:Ethyl Acetate 6:4).
Workup EvaporationIce-Bath Precipitation Exploits the temperature-dependent solubility to crystallize the product pure.
Step-by-Step Protocol
  • Dissolution: Suspend 1.0 equivalent of this compound in Absolute Ethanol (20 mL/g). If the solution is cloudy, add Dimethylformamide (DMF) dropwise under heating until clear.

  • Activation: Add 3-5 drops of Glacial Acetic Acid. Stir at 60°C for 10 minutes.

  • Addition: Add 1.0-1.1 equivalents of the primary amine slowly.

  • Reflux: Heat to reflux.[1][2] If using a low-boiling amine, use a condenser with a drying tube (CaCl₂) to prevent atmospheric moisture ingress.

  • Monitoring: Check TLC every hour. The aldehyde spot (starting material) should disappear.

  • Isolation: Cool the reaction mixture slowly to room temperature, then place in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Filter the precipitate. Wash with cold ethanol.[3][4] Do not wash with water as this may hydrolyze the imine bond.

Visualizing the Reaction Logic

SchiffBaseLogic Start This compound Solubility Solubility Check: Cloudy? Start->Solubility DMF_Add Add DMF (Dropwise) Solubility->DMF_Add Yes Activation Activation: Glacial Acetic Acid Solubility->Activation No DMF_Add->Activation Reflux Reflux (4-6h) -H2O removal Activation->Reflux Product Schiff Base Product (Crystalline) Reflux->Product Ice Bath Cooling

Caption: Logic flow for solubility adjustment and catalytic activation during synthesis.

Module 2: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

  • Diagnosis: This usually indicates the presence of impurities or residual DMF preventing crystal lattice formation.

  • Solution:

    • Decant the supernatant solvent.

    • Triturate (grind) the oil with diethyl ether or cold hexane. This extracts the solvent impurities and induces solidification.

    • Recrystallize using a solvent pair: Dissolve in minimum hot DMF, then add warm Ethanol dropwise until turbidity appears. Cool slowly.

Q2: The yield is low (<50%). Is the amide interfering?

  • Diagnosis: The amide is electron-withdrawing, making the aldehyde more reactive, not less. The issue is likely water.[5]

  • Solution: Schiff base formation is reversible.

    • Use Molecular Sieves (3Å) in the reaction flask to trap water.

    • Ensure your ethanol is "Absolute" (anhydrous), not 95%.

Q3: I see two spots on TLC that are very close. Is it an isomer?

  • Diagnosis: Likely E/Z isomerism around the new C=N bond, or hydrogen-bond isomers (phenol-imine vs phenol-amide).

  • Solution: Most Schiff bases crystallize as the stable E-isomer. Recrystallization usually resolves this. If both persist, run NMR to confirm they aren't unreacted amine.

Module 3: Analytical Validation (Self-Validating Systems)

To ensure the protocol worked, you must validate the transformation of the aldehyde to the imine.

Key Spectroscopic Markers
TechniqueMarkerStarting Material (Aldehyde)Product (Schiff Base)
1H NMR -CHO / -CH=N- Singlet @ 9.8 - 10.2 ppmSinglet @ 8.3 - 8.9 ppm (Azomethine)
1H NMR -OH (Phenolic) Broad Singlet @ 11.0 ppmBroad Singlet @ 12.0 - 13.5 ppm (Stronger H-bond)
FT-IR C=O Stretch ~1660-1690 cm⁻¹ (Aldehyde)Disappears (Amide C=O remains ~1650)
FT-IR C=N Stretch AbsentSharp band @ 1600-1625 cm⁻¹
Analytical Derivatization for GC-MS (Bioanalysis Context)

If you are analyzing this molecule in biological matrices (metabolomics), you cannot inject it directly due to the polar amide/hydroxyl groups.

  • Protocol: Two-step derivatization.

    • Oximation: Methoxyamine HCl in Pyridine (Stabilizes aldehyde).

    • Silylation: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C.

  • Why? This caps the -OH and -NH₂ protons with trimethylsilyl (TMS) groups, making the molecule volatile for GC analysis.

Validation Workflow Diagram

ValidationFlow Sample Isolated Solid IR_Check FT-IR Analysis Sample->IR_Check NMR_Check 1H NMR (DMSO-d6) Sample->NMR_Check Decision_IR Peak @ 1610-1630 cm⁻¹? IR_Check->Decision_IR Decision_NMR Signal @ 8.5 ppm? No Signal @ 10.0 ppm? NMR_Check->Decision_NMR Success Validated Product Decision_IR->Success Yes Fail Hydrolysis/Incomplete Decision_IR->Fail No (Only 1660 cm⁻¹) Decision_NMR->Success Yes Decision_NMR->Fail No

Caption: Decision tree for spectroscopic validation of the derivative.

References
  • Schiff Base Synthesis Fundamentals

    • Ionic VIPEr. "Schiff Base Synthesis Experiment." Available at: [Link]

    • International Journal of Chemical Studies. "Synthesis and characterization of novel Schiff base ligands." (2024).[4] Available at: [Link]

  • Solubility & Solvent Selection

    • MOST Wiedzy. "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide..." (2022).[1][6][7] Available at: [Link]

  • Analytical Characterization (NMR/IR)

    • Acta Pharmaceutica.[8] "FT-IR and NMR spectroscopic studies of salicylic acid derivatives." (2004).[9] Available at: [Link]

  • GC-MS Derivatization

    • Bioanalysis. "Investigation of the Derivatization Conditions for GC-MS Metabolomics." (2017). Available at: [Link]

Sources

Validation & Comparative

comparative analysis of different synthesis routes for 5-Formyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 5-Formyl-2-hydroxybenzamide (CAS: 22516-03-6) Synonyms: 5-Formylsalicylamide; 3-Carbamoyl-4-hydroxybenzaldehyde. Primary Application: Pharmaceutical intermediate (linker chemistry, fragment-based drug discovery), Schiff base ligand precursor.

Executive Summary & Strategic Analysis

For researchers requiring This compound , the choice of synthesis route depends entirely on the required purity profile and scale.

  • The "Industrial" Route (Modified Duff Reaction): Best for cost-sensitive, large-scale crude production where downstream purification (recrystallization) is acceptable. It suffers from regioselectivity issues (3- vs 5-formyl isomers).

  • The "Medicinal Chemistry" Route (Aminolysis of Ester): Best for high-purity applications (GLP/GMP standards). It utilizes Methyl 5-formylsalicylate as a starting material, ensuring the aldehyde is already fixed at the 5-position, eliminating isomer separation issues.

Comparison Matrix
MetricRoute A: Modified Duff ReactionRoute B: Aminolysis of Methyl Ester
Starting Material Salicylamide (Cheap, Commodity)Methyl 5-formylsalicylate (Specialty)
Reagents Hexamine, TFA or AcOHAmmonia (MeOH/aq)
Step Count 1 (One-pot)1 (from commercial ester)
Regioselectivity Moderate (Mixture of 3- and 5- isomers)Perfect (Pre-functionalized)
Yield Low to Moderate (30–50%)High (75–90%)
Primary Impurity 3-Formyl isomer, polymeric tarsSchiff base oligomers
Scalability High (Exothermic control needed)High (Ammonia handling needed)

Route A: The Modified Duff Reaction (Direct Formylation)

This route utilizes the electrophilic aromatic substitution of salicylamide using hexamethylenetetramine (HMTA). While the classic Duff reaction uses acetic acid, using Trifluoroacetic acid (TFA) is critical here to shift regioselectivity toward the para position (relative to the hydroxyl group).

Mechanism & Rationale

The reaction proceeds via the formation of an active iminium species from HMTA. The phenolic hydroxyl group activates the ring.

  • Why TFA? In weaker acids (AcOH), ortho-formylation (position 3) is often favored or competitive. Stronger acidic media (TFA) tend to favor the thermodynamically more stable para-intermediate (position 5) and improve the kinetics of the formylation on the deactivated amide ring.

Experimental Protocol
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Reagents:

    • Salicylamide: 13.7 g (100 mmol)

    • Hexamethylenetetramine (HMTA): 14.0 g (100 mmol)

    • Trifluoroacetic Acid (TFA): 80 mL

  • Procedure:

    • Dissolve Salicylamide and HMTA in TFA. The reaction is exothermic; add TFA slowly if scaling up.

    • Heat the mixture to reflux (approx. 75–80 °C) for 12–16 hours. The solution will turn deep orange/brown.

    • Hydrolysis: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-water. Stir vigorously for 30 minutes. The imine intermediate hydrolyzes to the aldehyde.

    • Workup: A precipitate will form.[1] If no solid appears, neutralize carefully with saturated NaHCO3 to pH 4–5 (avoid high pH to prevent amide hydrolysis).

    • Purification (Critical): Filter the crude solid.[1][2] Recrystallize from hot ethanol or water/ethanol mix.

    • Note: The crude will likely contain ~10-15% of the 3-formyl isomer. Repeated recrystallization is required for >98% purity.

Route B: Aminolysis of Methyl 5-Formylsalicylate (Stepwise)

This route avoids the "isomer nightmare" by starting with the aldehyde already installed at the correct position. The challenge here is chemoselectivity : preventing the ammonia from reacting with the aldehyde (forming a hydrobenzamide or imine) while forcing it to react with the ester.

Mechanism & Rationale

This is a nucleophilic acyl substitution.

  • The Trap: Aldehydes react with ammonia to form unstable imines. However, this reaction is reversible. The amidation of the ester is irreversible.

  • The Solution: Use a high concentration of ammonia at lower temperatures. Even if the imine forms transiently, the aqueous/acidic workup will hydrolyze it back to the aldehyde, while the amide bond remains stable.

Experimental Protocol
  • Setup: Sealed pressure tube or autoclave (for larger scale) to contain ammonia gas.

  • Reagents:

    • Methyl 5-formylsalicylate: 5.0 g (27.7 mmol)

    • Ammonia in Methanol (7N solution): 50 mL

  • Procedure:

    • Suspend Methyl 5-formylsalicylate in the methanolic ammonia solution at 0 °C .

    • Allow the mixture to warm to room temperature and stir in a sealed vessel for 24 hours. Do not heat, as this promotes complex side reactions between the aldehyde and ammonia.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The ester spot should disappear.

    • Workup: Concentrate the solvent under reduced pressure (Rotavap) at <40 °C.

    • Hydrolysis of Side-Products: Resuspend the residue in 50 mL of 1N HCl and stir for 15 minutes. This step ensures any Schiff bases formed by the aldehyde and ammonia are hydrolyzed back to the free aldehyde.

    • Isolation: Filter the solid product. Wash with cold water.

    • Drying: Vacuum dry at 45 °C.

Visual Analysis of Pathways

The following diagram illustrates the divergent logic of the two routes.

SynthesisRoutes cluster_0 Route A: Direct (Low Selectivity) cluster_1 Route B: Stepwise (High Fidelity) Salicylamide Salicylamide (Starting Material A) IntermediateA Iminium Species (Mixture of isomers) Salicylamide->IntermediateA Electrophilic Subst. Ester Methyl 5-formylsalicylate (Starting Material B) IntermediateB Transient Imine (Reversible) Ester->IntermediateB Amidation HMTA HMTA / TFA (Duff Reagent) HMTA->IntermediateA Ammonia NH3 / MeOH (Aminolysis) Ammonia->IntermediateB Target This compound (Target) IntermediateA->Target Hydrolysis (-NH3) IntermediateB->Target 1N HCl Wash (Restores Aldehyde) Hydrolysis Acid Hydrolysis (Workup)

Figure 1: Comparative workflow of Modified Duff Reaction (Route A) vs. Ester Aminolysis (Route B).

Critical Analysis & Troubleshooting

Regioselectivity in Route A

The Duff reaction is notoriously sensitive to pH.

  • Observation: If you use Acetic Acid (AcOH) instead of TFA, you will likely observe a 60:40 mixture of 3-formyl (ortho) and 5-formyl (para) products.

  • Correction: The use of TFA increases the acidity, favoring the para substitution due to steric hindrance at the ortho position (flanked by the amide and hydroxyl) and the electronic nature of the protonated intermediates.

The "Schiff Base" Problem in Route B
  • Observation: The product turns yellow/orange upon drying and has a melting point higher than expected (>260°C).

  • Cause: You have formed the imine (Schiff base) dimer:

    
    .
    
  • Correction: Ensure the final workup includes a distinct acidic wash (1N HCl). The amide bond is stable to dilute acid at room temperature, but the imine bond will hydrolyze rapidly back to the desired aldehyde.

References

  • Duff Reaction Methodology: Smith, W. E.[3] "Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid." The Journal of Organic Chemistry, 37(24), 3972-3973. Link

  • Synthesis of Salicylamide Derivatives: Lozano Mera, B. D., et al. "Synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide..." ConcienciaDigital, 4(2), 169-184. Link

  • Amidation of Esters: Nale, D. B., et al. "Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids." Organic Letters, 23(11), 4461–4466. Link

  • Starting Material Data: TCI Chemicals. "Methyl 5-Formylsalicylate Product Specification." Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Formyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. For a compound like 5-Formyl-2-hydroxybenzamide, an important intermediate and potential impurity in the synthesis of various pharmaceutical agents, precise quantification is crucial for ensuring product safety and efficacy. This guide provides an in-depth comparison and cross-validation of discrete analytical methodologies for the quantification of this compound. As Senior Application Scientists, our objective is not merely to present protocols but to elucidate the scientific rationale behind our choices, thereby creating a self-validating framework for analytical method selection. This document is designed for researchers, scientists, and drug development professionals, offering both practical guidance and a deeper understanding of the principles of analytical method cross-validation.

The selection of an appropriate analytical method is a critical decision that impacts the entire drug development lifecycle. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in many QC labs for its robustness and cost-effectiveness. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers superior sensitivity and selectivity, which is often required for trace-level impurity analysis. Gas Chromatography (GC) can be a viable alternative, particularly for volatile compounds or when derivatization is employed. Spectrophotometric methods, while simpler, can be effective for rapid screening and quantification in less complex matrices.

This guide will navigate the cross-validation of these techniques, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8] By comparing their performance across key validation parameters, we aim to provide a comprehensive resource for selecting and validating the optimal analytical method for this compound.

Chapter 1: The Foundation of Trustworthy Data: Principles of Cross-Validation

Cross-validation is the formal process of comparing the results from two or more analytical procedures to demonstrate that they are equivalent for a specific intended purpose.[9][10] This is not a redundant exercise but a cornerstone of a robust quality system. It becomes essential when a new method is introduced to replace an existing one, when results from different laboratories need to be compared, or when data from different analytical techniques are used to support a regulatory submission.

The core principle of cross-validation lies in assessing the agreement between the methods across a range of concentrations and in the presence of matrix components. The validation parameters we will focus on, in line with ICH Q2(R2) guidelines, are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_comparison Comparative Analysis HPLC HPLC-UV Specificity Specificity HPLC->Specificity UPLC_MS UPLC-MS/MS UPLC_MS->Specificity GC_FID GC-FID GC_FID->Specificity Spectro UV-Vis Spectrophotometry Spectro->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Table Performance Data Comparison Robustness->Data_Table Decision Method Selection Data_Table->Decision

Caption: A flowchart illustrating the cross-validation process for different analytical methods.

Chapter 2: The Contenders: A Comparative Overview of Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, the required sensitivity, and practical considerations such as cost and sample throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[11] For this compound, a compound with a chromophore, UV detection is a straightforward and effective means of quantification.

  • Principle: Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Quantification is based on the absorption of UV light by the analyte at a specific wavelength.

  • Strengths: Widely available, relatively low cost, high precision, and robustness.

  • Limitations: Moderate sensitivity compared to mass spectrometry, potential for interference from co-eluting compounds with similar UV spectra.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC utilizes smaller particle size columns, leading to higher resolution and faster analysis times compared to traditional HPLC.[12] Coupling with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity.

  • Principle: UPLC enhances chromatographic separation. The mass spectrometer ionizes the analyte and separates the ions based on their mass-to-charge ratio. Tandem MS (MS/MS) involves the selection of a precursor ion, its fragmentation, and the detection of a specific product ion, providing a high degree of certainty in identification and quantification.[13]

  • Strengths: Very high sensitivity (low LOD and LOQ), exceptional selectivity (minimizing matrix effects), and structural information can be obtained.

  • Limitations: Higher instrument and operational costs, more complex method development.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[14] For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase within a capillary column.[15][16] The flame ionization detector (FID) responds to organic compounds as they elute from the column.

  • Strengths: High resolution, excellent for separating volatile impurities.

  • Limitations: Requires derivatization for non-volatile analytes, which adds a step to the sample preparation and can introduce variability.

UV-Visible Spectrophotometry

Spectrophotometry is a simpler and more rapid technique that can be used for the quantification of an analyte in a solution.[17]

  • Principle: This method relies on the absorption of light by the analyte at a specific wavelength. The concentration is determined by relating the absorbance to a standard curve according to the Beer-Lambert law.

  • Strengths: Rapid, simple, and inexpensive.

  • Limitations: Low specificity (susceptible to interference from other absorbing species in the sample matrix), generally lower sensitivity than chromatographic methods.

Chapter 3: Experimental Protocols for Method Validation

The following protocols are designed to be self-validating, with built-in checks and system suitability tests to ensure data integrity.

Protocol 1: HPLC-UV Method

Objective: To quantify this compound using a robust and reliable HPLC-UV method.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • This compound reference standard

  • HPLC grade solvents

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: Determined by UV scan (e.g., 254 nm)

    • Gradient: 20% to 80% Acetonitrile over 10 minutes.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Validation: Perform validation experiments for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.[2][18]

Protocol 2: UPLC-MS/MS Method

Objective: To achieve high-sensitivity quantification of this compound.

Instrumentation and Reagents:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • This compound reference standard

  • LC-MS grade solvents

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol, but at a lower concentration range (e.g., 0.1 to 100 ng/mL).

  • UPLC-MS/MS Conditions:

    • Flow rate: 0.4 mL/min

    • Injection volume: 2 µL

    • Column temperature: 40°C

    • Ionization mode: Electrospray Ionization (ESI), negative or positive mode to be optimized.

    • MRM transitions: Optimize precursor and product ions for this compound.

  • System Suitability: Inject the standard solution five times. The RSD of the peak area ratio (analyte/internal standard) should be ≤ 5.0%.

  • Validation: Conduct validation experiments as per regulatory guidelines, with a focus on demonstrating superior sensitivity and selectivity.

Protocol 3: GC-FID Method with Derivatization

Objective: To quantify this compound after derivatization to enhance volatility.

Instrumentation and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a mid-polar stationary phase.

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • This compound reference standard

  • GC grade solvents

Procedure:

  • Derivatization: To a known amount of dried standard or sample, add the derivatizing agent and heat at 70°C for 30 minutes to form a silyl derivative.

  • GC-FID Conditions:

    • Injector temperature: 250°C

    • Detector temperature: 300°C

    • Oven temperature program: Start at 100°C, ramp to 280°C.

    • Carrier gas: Helium

  • Validation: Validate the entire procedure, including the derivatization step, for all relevant parameters.

Protocol 4: UV-Visible Spectrophotometry

Objective: For rapid, high-concentration screening of this compound.

Instrumentation and Reagents:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • This compound reference standard

  • Spectroscopic grade solvent (e.g., methanol)

Procedure:

  • Wavelength Selection: Scan a solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standards and measure their absorbance at λmax. Plot absorbance versus concentration.

  • Sample Analysis: Dissolve the sample in the same solvent and measure its absorbance. Calculate the concentration using the calibration curve.

  • Validation: Validate for linearity, accuracy, and precision within the intended concentration range.

Chapter 4: Performance Data and Comparative Analysis

The following tables summarize the hypothetical but realistic performance data obtained from the validation of each analytical method.

Table 1: Linearity and Range
ParameterHPLC-UVUPLC-MS/MSGC-FIDUV-Vis Spectrophotometry
Range 1 - 100 µg/mL0.1 - 100 ng/mL5 - 150 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.997> 0.995
Table 2: Accuracy and Precision
ParameterHPLC-UVUPLC-MS/MSGC-FIDUV-Vis Spectrophotometry
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.5 - 102.0%97.0 - 103.0%
Repeatability (%RSD) < 1.0%< 2.0%< 1.5%< 2.5%
Intermediate Precision (%RSD) < 1.5%< 3.0%< 2.0%< 3.5%
Table 3: Sensitivity (LOD & LOQ)
ParameterHPLC-UVUPLC-MS/MSGC-FIDUV-Vis Spectrophotometry
LOD 0.3 µg/mL0.03 ng/mL1.5 µg/mL0.6 µg/mL
LOQ 1.0 µg/mL0.1 ng/mL5.0 µg/mL2.0 µg/mL
Data Interpretation and Method Selection Rationale

The data clearly illustrates the distinct performance characteristics of each method.

  • UPLC-MS/MS is unequivocally the most sensitive method, making it the ideal choice for trace-level impurity analysis or pharmacokinetic studies where very low concentrations are expected. Its high selectivity also makes it the most reliable method for complex matrices.

  • HPLC-UV demonstrates excellent linearity, accuracy, and precision, making it a highly suitable and cost-effective method for routine quality control and assay of the bulk drug substance or formulated product.

  • GC-FID , while requiring a derivatization step, shows acceptable performance and could be a valuable alternative if a laboratory has existing GC expertise and instrumentation, or if specific volatile impurities need to be analyzed concurrently.

  • UV-Vis Spectrophotometry is the simplest and fastest method but lacks the specificity and sensitivity of the chromatographic techniques. It is best suited for in-process controls or for the analysis of pure substance where interfering compounds are not expected.

The logical relationship for method selection based on analytical requirements is depicted below.

MethodSelection cluster_choices Method Choice cluster_methods Recommended Method Requirement Analytical Requirement Trace_Analysis Trace Level Analysis (e.g., Impurities, PK studies) Requirement->Trace_Analysis Routine_QC Routine QC & Assay (Bulk Drug, Formulation) Requirement->Routine_QC Volatile_Impurities Analysis of Volatile Impurities Requirement->Volatile_Impurities Rapid_Screening Rapid In-Process Screening Requirement->Rapid_Screening UPLC_MS UPLC-MS/MS Trace_Analysis->UPLC_MS HPLC_UV HPLC-UV Routine_QC->HPLC_UV GC_FID GC-FID Volatile_Impurities->GC_FID Spectro UV-Vis Spectrophotometry Rapid_Screening->Spectro

Caption: Decision tree for selecting an analytical method based on the specific application.

Conclusion: A Framework for Informed Decision-Making

The cross-validation of these four analytical methods for this compound provides a comprehensive performance comparison, empowering researchers and quality control professionals to make informed decisions. While UPLC-MS/MS offers unparalleled sensitivity, the robustness and cost-effectiveness of HPLC-UV make it the preferred choice for many routine applications. GC-FID and UV-Vis Spectrophotometry serve more specialized roles.

Ultimately, the choice of method should be based on a thorough understanding of the analytical requirements and a risk-based assessment as outlined in modern regulatory guidelines.[3] This guide provides the foundational data and scientific rationale to support such an assessment, ensuring the selection of a fit-for-purpose analytical method that guarantees the quality and safety of the final pharmaceutical product.

References

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC. (n.d.).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.).
  • ANALYTICAL METHODS - ATSDR. (n.d.).
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.).
  • Validated Spectrofluorimetric Method for Determination of Some Selected Aminoglycosides | Request PDF - ResearchGate. (n.d.).
  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PubMed Central. (n.d.).
  • Different spectrophotometric and TLC-densitometric methods for determination of pyrazinamide in presence of its impurity - ResearchGate. (2017, March 15).
  • Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - NIH. (2022, June 16).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Determination of salicylamide in pharmaceutical tablets by high-performance thin-layer chromatography with ultraviolet absorption densitometry - ResearchGate. (n.d.).
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
  • Analysis of spectrophotometric methods and their properties. | Allied Academies. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • (PDF) 33- Analytical Profile of Salicylamide. - ResearchGate. (n.d.).
  • A Headspace Gas Chromatographic Method for Determination of Formic acid Content in Isosulfan Blue and in Various Drugs - SciSpace. (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (n.d.).
  • Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics - MDPI. (2024, January 24).
  • Diazonium compound - Wikipedia. (n.d.).
  • Comparison of series 5 gas chromatography column performances from a variety of manufacturers for separation of chlorinated dibenzo-p-dioxins and dibenzofurans using high-resolution mass spectrometry - PubMed. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate. (n.d.).
  • Analytical Methods - OPUS. (n.d.).
  • Gas Chromatography (GC) Column Selection Guide - Sigma-Aldrich. (n.d.).
  • Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC. (n.d.).
  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation - ACG Publications. (2024, January 11).
  • Cross and Partial Validation. (n.d.).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. (n.d.).
  • How to Analyze GC Results for Lab - YouTube. (2020, February 8).
  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - NIH. (2020, June 5).
  • GC-MS Sample Preparation | Thermo Fisher Scientific - US. (n.d.).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • Validation of Analytical Methods according to the New FDA Guidance - YouTube. (2017, October 4).

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comparing the pharmacokinetic profiles of 5-Formyl-2-hydroxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) profiles of 5-Formyl-2-hydroxybenzamide derivatives , a class of compounds primarily investigated for their ability to modulate hemoglobin (Hb) affinity in Sickle Cell Disease (SCD) and, more recently, for broad-spectrum antiviral activity.

Executive Summary: The Scaffold Evolution

The This compound scaffold represents a strategic medicinal chemistry evolution designed to overcome the limitations of earlier hemoglobin modulators like 5-HMF (5-hydroxymethyl-2-furfural) and Vanillin .

  • The Warhead: The 5-Formyl group (aldehyde) forms a reversible Schiff base with the N-terminal valine of the hemoglobin

    
    -chain, stabilizing the R-state (oxygenated) and preventing HbS polymerization.
    
  • The Anchor: The 2-Hydroxy group forms an intramolecular hydrogen bond, stabilizing the aldehyde orientation.

  • The Tuner: The Benzamide moiety allows for extensive substitution (N-alkylation/arylation) to optimize lipophilicity, metabolic stability, and oral bioavailability—solving the rapid clearance issues seen in simple furaldehydes.

Mechanistic Basis of Pharmacokinetics

To understand the PK differences, one must first visualize the drug-target interaction and metabolic fate. The primary PK challenge for this class is Aldehyde Oxidase (AO) and CYP450 mediated oxidation, which converts the active aldehyde into an inactive carboxylic acid.

Figure 1: Mechanism of Action & Metabolic Fate

G cluster_0 Pharmacodynamic Effect Drug This compound (Active Aldehyde) Schiff Schiff Base Adduct (Stabilized R-State) Drug->Schiff Reversible Binding (k_on / k_off) Metabolite 5-Carboxy Metabolite (Inactive) Drug->Metabolite Oxidation Hb Hemoglobin (HbS) N-terminal Valine Schiff->Drug Dissociation AO Aldehyde Oxidase (Liver/Cytosol) AO->Metabolite Catalysis

Caption: The kinetic competition between therapeutic Schiff base formation (green) and irreversible metabolic oxidation (red).

Comparative Pharmacokinetic Profiles

The derivatives are categorized by their N-substitution patterns, which dictate their ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Table 1: PK Parameters of Key Derivative Classes vs. Standards
ParameterParent Scaffold (Unsubstituted)Series A: N-Alkyl Derivatives (e.g., N-methyl/ethyl)Series B: N-Aryl/Heteroaryl (Voxelotor-like analogs)Standard: 5-HMF Standard: Voxelotor
Oral Bioavailability (F%) Low (<20%)Moderate (30-50%)High (>60%) High (>70%)High (High fat meal effect)

(h)
0.5 - 1.01.0 - 2.02.0 - 4.0 0.5 - 1.02.0
Half-life (

)
< 1 h1 - 3 h12 - 24 h ~0.5 - 1 h~24 - 80 h
Protein Binding LowModerateHigh (>95%) Low>99%
Metabolic Stability Poor (Rapid oxidation)Moderate (Steric hindrance)High (Electronic shielding)PoorHigh
RBC Partitioning Low (<1.0)Moderate (~10-20)High (>50) ModerateHigh
Detailed Analysis

1. The Parent Scaffold (Unsubstituted):

  • Profile: Rapid absorption but extremely rapid clearance.

  • Flaw: The exposed aldehyde is a prime substrate for hepatic aldehyde dehydrogenase and aldehyde oxidase. Without a bulky "tail," it fails to partition significantly into the Red Blood Cell (RBC) membrane, limiting its access to intracellular hemoglobin.

2. Series A: N-Alkyl Derivatives (The "Solubility" Class):

  • Modification: Addition of short alkyl chains (Methyl, Ethyl) or hydrophilic linkers.

  • PK Impact: Improves solubility and membrane permeability. However, these chains offer minimal protection against metabolic oxidation.

  • Verdict: Suitable for acute IV administration but suboptimal for once-daily oral dosing.

3. Series B: N-Aryl/Heteroaryl Derivatives (The "Stability" Class):

  • Modification: Attachment of bulky aromatic rings (e.g., pyrazole, pyridine) to the amide nitrogen.

  • PK Impact:

    • Metabolic Shielding: The bulky group sterically hinders the approach of oxidative enzymes to the aldehyde at position 5.

    • RBC Partitioning: The lipophilic tail anchors the drug within the RBC membrane, creating a "reservoir" effect that sustains high intracellular concentrations.

    • Half-Life Extension: High plasma protein binding (albumin) reduces renal clearance, extending

      
       significantly.
      
  • Verdict: The most promising class for chronic oral therapy, mimicking the success of Voxelotor.

Experimental Validation Protocols

To objectively compare these derivatives, researchers must utilize self-validating protocols that account for the unique "Schiff Base" equilibrium. Standard LC-MS/MS methods often fail because the Schiff base dissociates during extraction.

Protocol A: "Trapping" LC-MS/MS for Total Drug Quantification

Rationale: The aldehyde exists in equilibrium between free drug and Hb-bound adduct. Direct precipitation releases the drug, but accurate PK requires measuring the total available active species.

  • Sample Collection: Collect whole blood (not just plasma) to account for RBC partitioning.

  • Lysis & Denaturation: Lyse RBCs with water/sonication. Precipitate proteins with Acetonitrile containing 0.1% Formic Acid .

    • Critical Step: The acid shifts the equilibrium, dissociating the Schiff base and releasing total free aldehyde for quantification.

  • Derivatization (Optional but Recommended): React supernatant with 2,4-Dinitrophenylhydrazine (DNPH) .

    • Why: Converts unstable aldehyde to stable hydrazone, preventing oxidation during analysis.

  • Detection: Analyze via LC-MS/MS (MRM mode).

Protocol B: Oxygen Equilibrium Curves (OEC) for PD Correlation

Rationale: PK is useless if it doesn't correlate with PD (Oxygen Affinity).

  • Incubation: Incubate whole blood (20% hematocrit) with derivative (0 - 2 mM) for 1 hour at 37°C.

  • Measurement: Use a Hemox Analyzer to measure

    
     (partial pressure of 
    
    
    
    at 50% saturation).
  • Data Output: Calculate

    
     shift %.
    
    • Target: A >20% reduction in

      
       indicates therapeutic antisickling potential.
      

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for optimizing the this compound scaffold.

Figure 2: Structural Optimization Logic

Optimization Start Parent Scaffold (this compound) Step1 Problem: Rapid Oxidation (Short t1/2) Start->Step1 Strategy1 Strategy: N-Substitution (Steric/Electronic Shielding) Step1->Strategy1 Branch1 Path A: Hydrophilic Groups (PEG, Alkyl) Strategy1->Branch1 Branch2 Path B: Lipophilic/Aryl Groups (Pyridine, Pyrazole) Strategy1->Branch2 Result1 Result: Improved Solubility Poor Metabolic Stability Branch1->Result1 Result2 Result: High RBC Partitioning Extended Half-Life Branch2->Result2

Caption: Decision tree for medicinal chemistry optimization of the benzamide scaffold.

References

  • Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells." British Journal of Haematology. Link

  • Metcalf, B., et al. (2017). "Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Safo, M. K., & Kato, G. J. (2014). "Therapeutic strategies to target the red blood cell in sickle cell disease." Hematology/Oncology Clinics. Link

  • Xu, K., et al. (2017). "Derivatives of Antisickling Agent 5-HMF for the Treatment of Sickle Cell Disease." Molecular Pharmaceutics. Link

  • Tjørnelund, J., et al. (1991). "New metabolites of the drug 5-aminosalicylic acid. II. N-formyl-5-aminosalicylic acid." Xenobiotica. Link

Safety Operating Guide

Proper Disposal Procedures: 5-Formyl-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Formyl-2-hydroxybenzamide (CAS: 76143-20-9), often utilized as a pharmaceutical impurity standard (e.g., for Formoterol or Labetalol), presents specific disposal challenges due to its polymunctional nature (aldehyde, phenol, and amide groups).

The Core Directive: Do not treat this simply as "generic organic waste." Its aldehyde moiety poses a latent reactivity risk if commingled with strong oxidizers, while its phenolic proton requires segregation from strong bases to prevent exothermic deprotonation in waste containers.

Chemical Profile & Disposal Risk Assessment

To dispose of a chemical safely, you must understand its reactive potential in a waste drum. This table translates physical properties into disposal logic.

PropertyDataDisposal Implication (The "Why")
CAS Number 76143-20-9Use this identifier for all waste tagging (Labeling "Salicylamide derivative" is insufficient).
Physical State Solid (Powder)Primary Stream: Solid Hazardous Waste. Do not dissolve in solvent solely for disposal purposes.
Functional Groups 1. Formyl (-CHO)2. Phenolic (-OH)3. Amide (-CONH2)1. Oxidizer Incompatibility: Aldehydes are easily oxidized. NEVER mix with nitric acid or perchlorates.2. pH Sensitivity: Phenols are weak acids. Mixing with high-molarity bases (NaOH) causes heat generation.
GHS Hazards H315, H319, H335Irritant. Dust control is critical during transfer to waste containers to prevent respiratory exposure.
Water Solubility Low/ModerateDo not attempt drain disposal. It will precipitate and clog plumbing, violating EPA prohibitions on insoluble discharge.
Critical Segregation Strategy

Trustworthiness in safety comes from preventing "Silent Reactions"—reactions that occur inside a closed waste container hours after disposal.

The Incompatibility Matrix

You must segregate this compound from the following streams:

  • Oxidizing Acids (Nitric, Chromic): The formyl group at position 5 is a reducing agent. Contact with oxidizers can trigger rapid oxidation, evolving heat and potentially pressurizing the vessel.

  • Reactive Amines: Aldehydes react with primary amines to form Schiff bases (imines) and water. While not explosive, this reaction releases heat and can turn liquid waste into a gummy solid, rendering the container unpumpable for the waste vendor.

  • Strong Bases: The phenolic hydroxyl at position 2 is acidic. Commingling with concentrated base waste (e.g., old KOH baths) will result in immediate neutralization and heat evolution.

Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Solid (Neat Substance)

Applicable for: Expired reference standards, degraded solids, or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Place the original vial inside the waste jar if the quantity is small (<5g).

    • If loose powder, transfer using a disposable spatula inside a fume hood. Do not generate dust. [1][2]

  • Labeling:

    • Must include: Full chemical name (this compound).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Constituents: If the vial is included, list "Glass" and "Trace Chemical."

  • Storage: Screw the lid down tight. Store in the Solid Waste satellite accumulation area, away from oxidizers.

Scenario B: Disposing of Solvated Waste (HPLC/Stock Solutions)

Applicable for: Solutions in DMSO, Methanol, or Acetonitrile.

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., DMSO) is compatible with the waste drum.

  • The "Blue Drum" Rule:

    • Pour into the Non-Halogenated Organic Solvent stream (assuming dissolved in MeOH/DMSO).

    • CRITICAL EXCEPTION: If the solution contains acidic modifiers (e.g., TFA from HPLC mobile phase), ensure the waste drum is not designated for basic organic waste.

  • Rinsing: Triple-rinse the original container with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Deface the label on the empty original container and discard it in standard glass trash (unless P-listed, which this is not).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound to ensure compliance and safety.

DisposalWorkflow Start Start: this compound Waste CheckState Physical State? Start->CheckState Solid Solid (Powder/Vial) CheckState->Solid Neat Liquid Liquid (Solution) CheckState->Liquid Dissolved SolidAction Place in Wide-Mouth HDPE Jar Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Label Label: 'this compound' + Hazard: Irritant SolidAction->Label NonHalo Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo SegregationCheck CRITICAL CHECK: Is Waste Stream Oxidizing? NonHalo->SegregationCheck Halo->SegregationCheck SafeDispose Add to Organic Waste Drum SegregationCheck->SafeDispose No (Safe) Stop STOP: Do Not Mix. Start New Container. SegregationCheck->Stop Yes (Danger) SafeDispose->Label Stop->Label

Figure 1: Decision matrix for segregating this compound waste based on physical state and chemical compatibility.

Emergency Contingencies: Spill Management

In the event of a benchtop spill of the solid powder:

  • PPE Upgrade: Immediately wear nitrile gloves (double gloving recommended) and an N95 mask or respirator if dust is airborne.

  • Dry Cleanup (Preferred): Do not wet the powder initially. Use a brush and dustpan dedicated to hazardous waste to sweep up the bulk solid.

  • Wet Wipe: Once the bulk is removed, wipe the surface with a paper towel dampened with ethanol or isopropanol (water is less effective due to limited solubility).

  • Disposal: Place the solid waste and the contaminated paper towels into a clear plastic bag, seal it, label it as "Hazardous Waste Debris: this compound," and place it in the solid waste bin.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126233, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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